molecular formula C15H19Br2NO4 B13723970 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid

3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid

货号: B13723970
分子量: 437.12 g/mol
InChI 键: ZPTPJBMMYCPNQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid is a useful research compound. Its molecular formula is C15H19Br2NO4 and its molecular weight is 437.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C15H19Br2NO4

分子量

437.12 g/mol

IUPAC 名称

4-(3,5-dibromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19Br2NO4/c1-15(2,3)22-14(21)18-12(8-13(19)20)6-9-4-10(16)7-11(17)5-9/h4-5,7,12H,6,8H2,1-3H3,(H,18,21)(H,19,20)

InChI 键

ZPTPJBMMYCPNQC-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)Br)CC(=O)O

产品来源

United States
Foundational & Exploratory

The Therapeutic Potential of 3,5-Dibromophenyl β-Amino Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

β-amino acids and their derivatives represent a burgeoning field in medicinal chemistry, offering unique structural motifs that can overcome the limitations of their α-amino acid counterparts, such as enhanced metabolic stability.[1] This technical guide delves into the therapeutic potential of a specific subclass: 3,5-dibromophenyl β-amino acid derivatives. While direct research on this exact chemical entity is emerging, this document synthesizes available data on related halogenated β-amino acid derivatives and compounds bearing the 3,5-dibromophenyl moiety to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the synthetic strategies, potential mechanisms of action, and prospective therapeutic applications, highlighting the promise of these compounds as novel drug candidates.

Introduction: The Rationale for 3,5-Dibromophenyl β-Amino Acid Derivatives in Drug Design

The incorporation of β-amino acids into peptide-based therapeutics has been shown to confer resistance to proteolytic degradation, a critical hurdle in the development of peptide drugs.[2] The phenyl group, a common substituent in drug molecules, provides a scaffold for further functionalization. The introduction of bromine atoms at the 3 and 5 positions of the phenyl ring is a strategic choice in medicinal chemistry. Halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. Specifically, the 3,5-dibromophenyl motif is found in compounds with diverse biological activities, suggesting its potential to confer therapeutic efficacy to the β-amino acid scaffold.

This guide will provide a comprehensive overview of the current landscape and future directions for the exploration of 3,5-dibromophenyl β-amino acid derivatives as therapeutic agents.

Synthetic Strategies and Methodologies

The synthesis of β-amino acids and their derivatives can be achieved through various established and novel chemical routes. While a specific, detailed protocol for the direct synthesis of a simple 3,5-dibromophenyl β-amino acid is not extensively documented in publicly available literature, we can extrapolate from the synthesis of related compounds.

General Synthetic Approach: A Proposed Pathway

A plausible synthetic route to 3,5-dibromophenyl β-amino acid derivatives could involve a multi-step process starting from a commercially available 3,5-dibromobenzaldehyde. The following workflow outlines a potential synthetic scheme.

G A 3,5-Dibromobenzaldehyde B Knoevenagel Condensation (Malonic acid, Piperidine) A->B Step 1 C 3-(3,5-Dibromophenyl)acrylic acid B->C D Curtius Rearrangement (DPPA, t-BuOH) C->D Step 2 E Boc-protected 3-(3,5-Dibromophenyl)vinylamine D->E F Reduction (e.g., H2, Pd/C) E->F Step 3 G Boc-protected 3-amino-3-(3,5-dibromophenyl)propanoic acid F->G H Deprotection (TFA) G->H Step 4 I 3-Amino-3-(3,5-dibromophenyl)propanoic acid H->I

Caption: Proposed synthetic workflow for 3,5-dibromophenyl β-amino acid.

Detailed Experimental Protocol: Synthesis of N-substituted-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-ones

While not a direct synthesis of the core 3,5-dibromophenyl β-amino acid, the following protocol for a related, more complex derivative provides valuable insights into the handling of dibromophenyl moieties in multi-step synthesis.[3]

Step 1: Synthesis of Intermediate 10e

  • A detailed procedure for the synthesis of the precursor, 1-(3-chlorobenzyl)-3,5-bis(3-bromo-4-methoxybenzylidene)piperidin-4-one (10e), would typically involve the condensation of 1-(3-chlorobenzyl)piperidin-4-one with 3-bromo-4-methoxybenzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, in a solvent like ethanol.

Step 2: Demethylation to Yield Final Compound 8e

  • Dissolve the intermediate 10e (0.42 mmol, 0.3 g) in a mixture of methanol (5 mL) and 3 N hydrochloric acid (5 mL).

  • Stir the solution at 60 °C for 3 hours.

  • After cooling, neutralize the resulting suspension with a 1 N sodium hydrogen carbonate solution.

  • Filter the precipitated solid.

  • Wash the solid sequentially with water (3 x 10 mL) and diethyl ether (3 x 10 mL).

  • The resulting pure compound, 3,5-Bis(3-bromo-4-(hydroxybenzylidene)-1-(3-chlorobenzyl)piperidin-4-one (8e), is obtained as a yellow powder.[3]

Therapeutic Potential and Mechanisms of Action

The therapeutic potential of 3,5-dibromophenyl β-amino acid derivatives can be inferred from the biological activities of structurally related compounds. The key areas of interest include enzyme inhibition, modulation of nuclear receptors, and antimicrobial and anticancer activities.

Enzyme Inhibition: A Promising Avenue

The 3,5-dibromophenyl moiety is present in molecules that have been shown to inhibit specific enzymes. For instance, novel 3,5-bis(bromohydroxybenzylidene)piperidin-4-ones have been identified as inhibitors of Coactivator-associated Arginine Methyltransferase 1 (CARM1).[3] CARM1 is an important epigenetic regulator, and its dysregulation has been implicated in various cancers.

cluster_0 CARM1-Mediated Transcription cluster_1 Inhibition by 3,5-Dibromophenyl Derivative CARM1 CARM1 Histones Histones (H3R17/26) CARM1->Histones Methylation Coactivators Transcriptional Co-activators CARM1->Coactivators Methylation Blocked Inhibition of Methyltransferase Activity CARM1->Blocked Transcription Gene Transcription (e.g., E2F1) Histones->Transcription Coactivators->Transcription Inhibitor 3,5-Dibromophenyl β-Amino Acid Derivative Inhibitor->CARM1 Binding Apoptosis Induction of Apoptosis in Cancer Cells Blocked->Apoptosis

Caption: Potential mechanism of action via CARM1 inhibition.

In Vitro Methylation Assay for CARM1 Inhibition: [3]

  • Prepare a reaction mixture containing 0.5–1.5 μM of a suitable substrate (e.g., histone H3) and 0.1-0.2 μM of recombinant CARM1 enzyme.

  • Add the test compound (3,5-dibromophenyl β-amino acid derivative) at various concentrations.

  • Incubate the reaction at 30 °C for 90 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Visualize methylated proteins using fluorography.

  • Determine the IC50 value by quantifying the reduction in methylation at different inhibitor concentrations.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Substituted phenylpropanoic acids have been extensively studied as activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[2] The discovery of potent and subtype-selective PPARα activators from this class of compounds suggests that 3,5-dibromophenyl β-amino acid derivatives could also be designed to target these receptors for the treatment of metabolic disorders like dyslipidemia and type 2 diabetes.

Table 1: Key Structural Features for PPAR Activation by Phenylpropanoic Acid Derivatives [2]

Molecular FeatureRole in Activity and Selectivity
α-substituent stereochemistryInfluences potency and subtype selectivity.
Linker to the central phenyl ringDetermines the optimal distance for receptor binding.
Distal hydrophobic tailCrucial for interaction with the receptor's ligand-binding pocket.
Antimicrobial and Antitumor Potential

The incorporation of non-proteinogenic amino acids, including β-amino acids and those with halogenated phenyl groups, has been shown to enhance the antimicrobial and antitumor activity of peptides.[4] D-amino acid substitutions, for example, can increase the stability of peptides against proteases.[1] The 3,5-dibromophenyl moiety itself may contribute to enhanced membrane disruption or interaction with key microbial or cancer cell targets.

Table 2: Potential Therapeutic Applications and Rationale

Therapeutic AreaRationale
Oncology Inhibition of enzymes like CARM1 involved in cancer progression.[3] Potential for inducing apoptosis in cancer cells.
Metabolic Diseases Modulation of PPARs to regulate lipid and glucose metabolism.[2]
Infectious Diseases Enhanced antimicrobial activity due to the presence of the dibromophenyl group and the β-amino acid scaffold.[4]

Future Directions and Conclusion

The exploration of 3,5-dibromophenyl β-amino acid derivatives is a promising frontier in drug discovery. The convergence of the enhanced stability conferred by the β-amino acid backbone and the potential for potent and selective biological activity from the 3,5-dibromophenyl substitution presents a compelling case for further investigation.

Future research should focus on:

  • Developing robust and efficient synthetic routes to a variety of 3,5-dibromophenyl β-amino acid derivatives.

  • Systematic screening of these compounds against a panel of therapeutic targets, including enzymes, nuclear receptors, and various pathogens and cancer cell lines.

  • In-depth mechanistic studies to elucidate the precise molecular interactions responsible for their biological activities.

  • Pharmacokinetic and toxicological profiling to assess their drug-like properties.

References

  • Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Constrained meta-Substituted Phenyl Propanoic Acids as Peroxisome. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. PubMed. [Link]

  • Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. PMC. [Link]

  • Process for the preparation of protected l-alanine derivatives.
  • Synthesis and biological evaluation of 3-substituted-4-[2'-(4''- isobutylphenyl)propionamido]-5-mercapto-1,2,4-triazoles and their derivatives. Semantic Scholar. [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]

  • Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions. MDPI. [Link]

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  • Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. MDPI. [Link]

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  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. PMC. [Link]

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  • Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. ChemRxiv. [Link]

  • Lessons from a Single Amino Acid Substitution: Anticancer and Antibacterial Properties of Two Phospholipase A2-Derived Peptides. MDPI. [Link]

  • One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. MDPI. [Link]

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Whitepaper: The Directive Role of Halogen Bonding in the Supramolecular Architecture of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern crystal engineering and drug design. This technical guide provides an in-depth analysis of the pivotal role of halogen bonding in directing the solid-state assembly of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid. We dissect the fundamental principles of the halogen bond, focusing on the σ-hole concept, and explore how the specific 3,5-dibromo substitution pattern on the phenyl ring acts as a powerful directional tool to orchestrate predictable supramolecular synthons. This guide offers field-proven experimental protocols for synthesis and crystallization, presents a logical framework for analyzing potential crystal packing motifs, and contextualizes the importance of such non-covalent interactions in the broader field of pharmaceutical sciences.

The Halogen Bond: A Directional Tool in Supramolecular Chemistry

In the design of crystalline materials, the ability to control how molecules arrange themselves in the solid state is of paramount importance. This control is achieved by programming the molecular structure with functional groups capable of forming reliable and directional non-covalent interactions. While hydrogen bonding has long been the workhorse of crystal engineering, the halogen bond (XB) has emerged as a uniquely powerful and versatile interaction for constructing sophisticated supramolecular assemblies.[1][2]

The σ-hole: The Electrostatic Basis of Halogen Bonding

Contrary to what electronegativity values alone might suggest, a covalently bonded halogen atom is not a uniformly negative sphere. The distribution of electron density around the halogen (X) in a C-X bond is anisotropic. Electron density is drawn towards the more electronegative carbon atom and accumulates in a belt or torus around the C-X bond axis. This creates a region of depleted electron density—and therefore positive electrostatic potential—on the outermost portion of the halogen atom, directly opposite the covalent bond.[3][4] This electropositive region is known as the σ-hole .[3]

The halogen bond is the net attractive interaction between this positive σ-hole and a nucleophilic region (a Lewis base), such as a lone pair on an oxygen or nitrogen atom, or even the negative equatorial belt of another halogen atom.[5][6]

sigma_hole cluster_molecule C-Br Covalent Bond cluster_potential Electrostatic Potential cluster_interaction Halogen Bond Formation C C Br Br C->Br covalent bond sigma_hole σ-hole (δ+) Acceptor Acceptor (e.g., O, N) sigma_hole->Acceptor Halogen Bond (C-Br···A) negative_belt Negative Belt (δ-) note Electron density is pulled towards Carbon, creating an anisotropic surface on Bromine.

Caption: The σ-hole concept on a covalently bonded bromine atom.

Key Characteristics of Halogen Bonds

The utility of halogen bonds in crystal engineering stems from several key features:

  • Directionality: The interaction is highly directional, with the C-X···A angle typically approaching 180°. This linearity provides a high degree of predictability in molecular assembly.[7]

  • Tunable Strength: The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen atom (I > Br > Cl > F) and with the electron-withdrawing power of the group to which it is attached.[8][9] This allows for fine-tuning of interaction strength through synthetic modification.

  • Hydrophobicity: Unlike the hydrophilic hydrogen bond, halogen bonds are hydrophobic in nature, making them useful for directing assembly in specific solvent systems and for molecular recognition in biological environments.[1]

3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid: A Designed Molecular System

The title compound, 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, serves as an exemplary case study. Its molecular architecture is deliberately designed to leverage a hierarchy of non-covalent interactions.

  • Hydrogen Bond Donors/Acceptors: The carboxylic acid moiety is a classic and robust functional group for forming strong O-H···O hydrogen bonds, often resulting in dimeric structures. The Boc-protected amine provides an additional N-H donor and multiple carbonyl oxygen acceptors.

  • Halogen Bond Donors: The key feature is the 3,5-dibromo substitution pattern on the phenyl ring. Placing two bromine atoms in a meta relationship pre-organizes the molecule for specific, divergent halogen bonding interactions. This pattern is a common strategy to prevent simple, linear chain formation and encourage more complex, higher-dimensional networks.

While a published crystal structure for this exact molecule is not available, we can confidently predict its solid-state behavior by analyzing the interplay of these functional groups based on established principles of supramolecular chemistry and data from closely related structures.[6][10]

Analysis of Supramolecular Assembly and Potential Synthons

In the solid state, molecules self-assemble into repeating patterns known as supramolecular synthons. For our target molecule, a competition and synergy between hydrogen and halogen bonding will dictate the final crystal packing.

Primary Hydrogen-Bonded Synthon

The most probable initial interaction is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This is one of the most reliable synthons in crystal engineering.

Directive Halogen-Bonded Synthons

Once the primary hydrogen-bonded dimer is formed, the two 3,5-dibromophenyl groups project outwards, poised to direct the assembly of these dimers into a larger architecture. The bromine atoms can act as halogen bond donors, interacting with available acceptors on neighboring molecules.

Potential acceptors include:

  • The carbonyl oxygen of the carboxylic acid.

  • The carbonyl oxygens of the Boc protecting group.

  • The negatively charged equatorial belt of a bromine atom on an adjacent molecule (forming a Br···Br interaction).

This leads to two highly probable and structurally significant halogen-bonded synthons:

  • C-Br···O=C: An interaction between a bromine atom and a carbonyl oxygen. This is a common and robust halogen bond that would link the primary hydrogen-bonded dimers together.

  • C-Br···Br-C (Type II): An L-shaped interaction where the positive σ-hole of one bromine atom interacts with the negative equatorial belt of another.[6] This "side-on" interaction is distinct from the "head-on" Type I contact and is crucial for building 2D and 3D networks.[11]

The following diagram illustrates how these synthons could propagate from the core hydrogen-bonded dimer to form a 2D network.

synthons mol_template 3,5-dibromophenyl COOH NH-Boc Br Br mol1 3,5-dibromophenyl COOH NH-Boc Br Br mol2 3,5-dibromophenyl COOH NH-Boc Br Br mol1:br1->mol2:boc mol3 3,5-dibromophenyl COOH NH-Boc Br Br mol1:cooh->mol3:cooh O-H···O Hydrogen Bond Dimer mol1:br2->mol3:br1 C-Br···Br (Type II) mol4 3,5-dibromophenyl COOH NH-Boc Br Br mol2:cooh->mol4:cooh mol2:br2->mol4:br1

Caption: Potential supramolecular assembly via competing H- and X-bonds.

Quantitative Geometric Parameters

Based on extensive crystallographic data, the geometric parameters for these interactions are well-defined and can be summarized as follows.

Interaction TypeDonor-Acceptor AtomsTypical Distance (Å)Typical C-X···A Angle (°)Reference
Hydrogen BondO-H···O2.5 - 2.8> 160[12]
Halogen BondC-Br···O2.8 - 3.2> 160[6]
Halogen BondC-Br···Br3.3 - 3.6~165 (θ1), ~90 (θ2)[6][11]

Experimental Workflow for Structural Analysis

The elucidation of a crystal structure is a systematic process that flows from synthesis to data analysis. As a Senior Application Scientist, I advocate for the following self-validating workflow.

Protocol 1: Synthesis of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid

This protocol describes a plausible multi-step synthesis. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding, which is a hallmark of a trustworthy protocol.

  • Step 1: Wittig Reaction. React 3,5-dibromobenzaldehyde with (triphenylphosphoranylidene)acetic acid ethyl ester in a suitable solvent like Toluene. Reflux for 12-18 hours. Monitor by TLC. After completion, concentrate the solvent and purify by column chromatography to yield ethyl 3-(3,5-dibromophenyl)acrylate.

  • Step 2: Michael Addition. Dissolve the acrylate product and Boc-glycine methyl ester in THF. Add a non-nucleophilic base such as DBU dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours. Quench with saturated ammonium chloride, extract with ethyl acetate, and purify by column chromatography.

  • Step 3: Hydrolysis. Dissolve the resulting diester in a 1:1 mixture of THF and methanol. Add a 2M aqueous solution of Lithium Hydroxide (LiOH). Stir at room temperature for 4-6 hours until saponification is complete (monitored by TLC).

  • Step 4: Acidification and Extraction. Carefully acidify the reaction mixture to pH ~3-4 with 1M HCl. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Single Crystal Growth

The growth of X-ray quality single crystals is often a process of systematic screening.

  • Solvent Selection: Screen for solubility of the compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, dichloromethane). Identify a solvent in which the compound is moderately soluble.

  • Slow Evaporation (Primary Method):

    • Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Alternative Method):

    • Prepare a saturated solution of the compound in a good solvent (e.g., acetone).

    • Place this vial, uncapped, inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble.

    • Slow diffusion of the anti-solvent vapor into the inner vial will gradually decrease the solubility of the compound, promoting crystal growth.

Overall Experimental Workflow Diagram

workflow cluster_synthesis Synthesis & Purification cluster_cryst Crystal Growth cluster_xrd X-Ray Diffraction & Analysis start Starting Materials (3,5-dibromobenzaldehyde) synthesis Multi-Step Synthesis (Protocol 1) start->synthesis purification Purification & Characterization (NMR, HRMS) synthesis->purification crystal_growth Single Crystal Growth (Protocol 2) purification->crystal_growth xrd Mount Crystal & Collect Data (Single-Crystal XRD) crystal_growth->xrd solve Solve & Refine Structure xrd->solve analysis Analyze Interactions (Distances, Angles, Packing) solve->analysis end end analysis->end Final Structural Report

Caption: Experimental workflow from synthesis to structural analysis.

Impact on Drug Development

The ability to control the crystalline form of an Active Pharmaceutical Ingredient (API) is critical in drug development. Different crystal forms, or polymorphs, can have vastly different physical properties, including solubility, dissolution rate, stability, and bioavailability. Halogen bonding provides a rational design strategy to:

  • Target Specific Polymorphs: By understanding the hierarchy of interactions, chemists can design molecules and crystallization conditions that favor the formation of a desired, thermodynamically stable polymorph.

  • Create Co-crystals: Halogen bonds are instrumental in forming co-crystals, where an API is crystallized with a benign co-former to improve its physical properties without altering the API's chemical structure.[8]

  • Improve Ligand-Protein Binding: The principles of halogen bonding are now being actively used to design potent ligands that can form specific XB interactions with halogen-bond acceptors (like backbone carbonyls) in protein active sites.[1]

Conclusion

The 3,5-dibromo substitution pattern in 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid is not an arbitrary choice; it is a deliberate design element for orchestrating supramolecular assembly. The bromine atoms, through the formation of directional and predictable C-Br···O and C-Br···Br halogen bonds, provide the secondary control necessary to organize the primary hydrogen-bonded dimers into higher-order architectures. This analysis, grounded in the fundamental principles of the σ-hole and supramolecular synthons, demonstrates the power of halogen bonding as a key tool in the modern scientist's arsenal for the rational design of functional crystalline materials, from novel materials to next-generation pharmaceuticals.

References

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stability of Boc-protected beta-amino acids under physiological conditions

Stability Profiling of Boc-Protected -Amino Acids: A Physicochemical & Physiological Guide

Executive Summary

This technical guide addresses the stability profile of


-tert-butyloxycarbonyl (Boc) protected 

-amino acids

The Core Thesis: Under physiological conditions, the Boc-protected

"Double-Lock" system
  • Chemical Lock: The Boc carbamate is chemically inert at pH 7.4, requiring acidic conditions (pH < 3) or high temperatures for hydrolysis.

  • Enzymatic Lock: The

    
    -carbon backbone induces folding patterns (helices/turns) that are unrecognized by endogenous peptidases, rendering the construct highly stable against proteolytic cleavage.
    

Part 1: The Physicochemical Landscape

The Structural Synergies

The stability of this construct is not merely additive but synergistic. To understand its behavior in a biological system, we must decouple the protecting group from the backbone.

ComponentPrimary VulnerabilityPhysiological Status (pH 7.4)Mechanism of Stability
Boc Group (

-butyl carbamate)
Acidolysis (TFA/HCl)Stable Steric bulk of the

-butyl group prevents nucleophilic attack by water or hydroxide ions.

-Amino Acid Backbone
None (Natural enzymes target

)
Stable Altered substitution pattern (

-carbon) disrupts the scissile bond geometry required by serine/metallo-proteases.
Ester/Amide Terminus Esterases/AmidasesVariable If the C-terminus is a free acid (-COOH), it is stable. If an ester, it may be cleaved, but the Boc-

remains intact.[1]
Solubility vs. Stability: The Hidden Variable

A critical failure mode in testing Boc-protected species is pseudo-instability caused by precipitation. The lipophilic


  • Risk: In PBS (Phosphate Buffered Saline), the compound may crash out, leading to a loss of signal in HPLC/MS that mimics degradation.

  • Mitigation: Stability assays must utilize a co-solvent (e.g., 0.5–1% DMSO) and strictly monitor mass balance.

Part 2: Hydrolytic & Enzymatic Stability Mechanisms

Chemical Hydrolysis (pH 7.4)

The Boc group is removed via an



  • Physiological pH (7.4): The concentration of hydronium ions

    
     is 
    
    
    M. This is insufficient to drive the protonation of the carbamate oxygen.
  • Result: Spontaneous chemical hydrolysis is negligible over standard assay timeframes (0–48 hours).

Enzymatic Resistance (The -Effect)

Endogenous proteases (e.g., Trypsin, Chymotrypsin, Pepsin) have active sites evolved to recognize the

  • The Mismatch: Insertion of the extra methylene group (

    
    ) in 
    
    
    -amino acids extends the backbone, misaligning the scissile bond from the enzyme's catalytic triad.
  • Boc Implication: While some liver amidases can cleave simple carbamates, the steric bulk of the Boc group combined with the unnatural

    
    -backbone usually renders the molecule a "non-substrate."
    

Part 3: Visualization of Stability Logic

The following diagram illustrates the decision tree and mechanistic fate of Boc-

StabilityLogicStartBoc-Beta-Amino Acid(Physiological Conditions: pH 7.4, 37°C)Path_AcidAcidic Pathway(Stomach/Lysosome pH < 4)Start->Path_Acid Low pH Exposure Path_EnzEnzymatic Pathway(Plasma/Cytosol)Start->Path_Enz Protease Exposure Path_SolPhysicochemical Pathway(Solubility Check)Start->Path_Sol Aqueous Buffer Out_StableSTABLE(No Degradation)Path_Acid->Out_Stable pH > 4 Out_CleaveCLEAVAGE(Release of Free Amine)Path_Acid->Out_Cleave Protonation of Carbonyl Path_Enz->Out_Stable Beta-Backbone Mismatch Out_SlowSLOW METABOLISM(Oxidative P450 attack on t-butyl)Path_Enz->Out_Slow Liver Microsomes (Long term) Path_Sol->Out_Stable High Solubility / Co-solvent Out_PrecipFALSE NEGATIVE(Precipitation/Adsorption)Path_Sol->Out_Precip Hydrophobic Aggregation

Caption: Mechanistic fate of Boc-protected

Part 4: The Self-Validating Experimental Protocol

To rigorously determine stability, you cannot simply measure the disappearance of the parent compound. You must prove that disappearance is due to degradation, not precipitation.

Protocol: Comparative Stability Assay (Plasma/PBS)

Objective: Quantify half-life (

Reagents & Setup
  • Test Compound: Boc-

    
    -Amino Acid (10 mM stock in DMSO).
    
  • Internal Standard (IS): A structural analog with known stability (e.g., Boc-Gly-OH or a stable sulfonamide) that does not co-elute.

  • Matrices:

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Rat/Human Plasma (for enzymatic challenge).

    • Simulated Gastric Fluid (SGF), pH 1.2 (Positive Control for degradation).

Step-by-Step Workflow

Step 1: Preparation (The "Spike")

  • Dilute stock to 10 µM final concentration in pre-warmed (37°C) matrix.

  • Critical: Ensure final DMSO concentration is <1% to avoid enzyme inhibition, but sufficient to maintain solubility.

Step 2: Incubation & Sampling

  • Incubate at 37°C with orbital shaking.

  • Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 hrs.

  • The Quench: At each timepoint, transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing the Internal Standard ).

    • Why? Acetonitrile precipitates plasma proteins and stops enzymatic activity immediately. The IS corrects for volume errors and evaporation.

Step 3: Analysis (LC-MS/MS)

  • Centrifuge (4000g, 10 min) to pellet proteins. Inject supernatant.

  • Monitor:

    • Parent Ion

      
      .
      
    • Expected Metabolite (Free amine

      
       or decarboxylated species).[2]
      

Step 4: The Validation Calculation (Self-Check) Calculate the % Remaining relative to Time 0.

Interpretation Logic:

  • Scenario A (Stable): >95% remaining at 24h.

  • Scenario B (Unstable): Exponential decay matching appearance of the free amine metabolite.

  • Scenario C (Precipitation - The Trap): Rapid loss of Parent signal without appearance of Metabolite signal. Action: Repeat assay with higher % DMSO or lower concentration.

Part 5: Strategic Implications in Drug Design

Boc as a "Stealth" Cap?

Researchers often ask if Boc can be used to improve the oral bioavailability of

  • Pros: Increases lipophilicity (LogP), aiding passive permeability across the gut wall.

  • Cons: Acid lability in the stomach. While stable at pH 7.4, the stomach pH (1.0–2.0) will catalyze the removal of Boc (releasing isobutylene and CO2).

  • Verdict: Boc is not suitable for oral delivery if the protecting group must remain intact. For oral drugs, consider Acetyl (stable) or Carbamate analogs with higher acid stability (e.g., ethyl carbamates), though the latter are harder to remove.

In Vitro Utility

For in vitro receptor binding assays or cell-based assays (pH 7.4), Boc-protected

perfectly stable

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry.

    • Relevance: Establishes the fundamental proteolytic stability of the -amino acid backbone.
  • Hansen, T. et al. (2005). Proteolytic stability of beta-peptides containing alpha-peptide bond mimics. Chemistry & Biodiversity.

    • Relevance: Confirms the resistance of mixed peptides to common peptidases.
  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Relevance: The authoritative standard for the chemical stability profiles of the Boc group (pH vs.
  • Li, B. et al. (2006).[4][5] Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Journal of Organic Chemistry.

    • Relevance: Details the acid conditions required for cleavage, contrasting with the stability observed

conformational properties of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid foldamers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Properties of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid Foldamers

Abstract

Foldamers, or synthetic oligomers that adopt well-defined secondary structures, represent a frontier in materials science and medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the methodologies used to elucidate the conformational properties of a specific class of foldamers derived from 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid. This monomer is a β-amino acid distinguished by a bulky, electron-rich dibromophenyl side chain, which is hypothesized to enforce unique folding patterns through a combination of backbone hydrogen bonding and aromatic stacking interactions. We will detail an integrated strategy employing synthesis, solution- and solid-state structural analysis, and computational modeling to build a complete picture of the conformational landscape of these novel foldamers. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of foldamer design and characterization.

Introduction: The Rationale for Foldamer Design

Foldamers are non-natural polymers designed to mimic the structural and functional complexity of biopolymers like proteins and nucleic acids.[2] By moving beyond the canonical α-amino acid backbone, chemists can access a vast and diverse structural space, creating architectures with tailored properties and enhanced stability against enzymatic degradation.[3] β-peptides, oligomers of β-amino acids, are among the most studied classes of foldamers, known to form stable helices, sheets, and turns.[4]

The monomer at the core of this guide, 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, possesses three key features that dictate its potential as a foldamer building block:

  • β-Amino Acid Backbone: The additional methylene group compared to α-amino acids alters the hydrogen-bonding patterns, enabling access to novel helical structures such as the 12- and 14-helix.[4]

  • Bulky Aromatic Side Chain: The 3,5-dibromophenyl group introduces significant steric bulk, which can restrict backbone flexibility and favor specific dihedral angles. Furthermore, it provides a large surface area for potential π-π stacking interactions, which can be a dominant force in directing the folding of aromatic foldamers.[3]

  • Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group in peptide synthesis, crucial for the controlled, stepwise assembly of oligomers.[]

This guide outlines the necessary experimental and computational workflows to characterize the unique conformational preferences of oligomers built from this promising monomer.

Synthesis and Oligomerization Workflow

The foundation of any foldamer study is the efficient synthesis of well-defined oligomers of increasing length. A standard solid-phase peptide synthesis (SPPS) approach is employed for this purpose, allowing for the systematic construction of dimers, trimers, tetramers, and longer oligomers.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Monomer Coupling: Activate the monomer, Boc-(S)-3-amino-4-(3,5-dibromophenyl)butyric acid (4 equivalents), using a coupling agent like PyBOP (benzotriazol‐1‐yloxytripyrrolidinophosphonium hexafluorophosphate) (4 equiv.) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) (8 equiv.) in DMF.[6] Add the activated monomer solution to the deprotected resin and allow it to react for 2-4 hours at room temperature.

  • Wash: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Capping (Optional but Recommended): To terminate any unreacted amine groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF. This step is critical for ensuring the purity of the final product by preventing the formation of deletion sequences.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent monomer addition to build the desired oligomer length.

  • Cleavage and Deprotection: Once the desired length is achieved, cleave the oligomer from the resin and remove any side-chain protecting groups (if present) using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).

  • Purification and Verification: Precipitate the crude product in cold diethyl ether. Purify the oligomer using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the mass and purity of the final product using mass spectrometry (e.g., ESI-MS).

Visualization: Synthesis Workflow

G Figure 1: Oligomer Synthesis Workflow cluster_synthesis SPPS Cycle Resin 1. Swell Rink Amide Resin Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple 3. Monomer Coupling (Boc-Monomer, PyBOP, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat n-1 times Wash2->Repeat Repeat->Deprotect for next cycle Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage after final cycle Purify Purification (RP-HPLC) Cleavage->Purify Verify Verification (Mass Spec) Purify->Verify

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

A Multi-Pronged Approach to Conformational Analysis

No single technique can fully define the conformational properties of a foldamer. A robust analysis relies on the integration of spectroscopic methods, which probe behavior in solution; crystallography, which provides atomic-level detail in the solid state; and computational modeling, which bridges theory and experiment.

Visualization: Integrated Analytical Approach

G Figure 2: Integrated Conformational Analysis cluster_exp Experimental Techniques cluster_comp Computational Modeling Center Conformational Landscape NMR NMR Spectroscopy (Solution Structure) NMR->Center MD MD Simulations (Dynamics, Ensembles) NMR->MD informs CD Circular Dichroism (Secondary Structure) CD->Center DFT DFT Calculations (Energetics, VCD Spectra) CD->DFT compares with Xray X-ray Crystallography (Solid-State Structure) Xray->Center Xray->DFT validates DFT->Center MD->Center G Figure 3: Computational Modeling Workflow Start Build Initial Structure (e.g., Extended or Helical Guess) DFT DFT Optimization (Small Oligomers) - Find energy minima - Calculate VCD spectra Start->DFT MD MD Simulation (Larger Oligomers) - Solvate in box - Simulate trajectory Start->MD Compare Compare with Experiment (NMR, CD, X-ray) DFT->Compare Analysis Analyze Results - Conformational clusters - H-bond stability - RMSD MD->Analysis Analysis->Compare

Sources

Methodological & Application

Application Note: Coupling Reagent Selection and Protocols for the Incorporation of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in advanced peptide synthesis.

Introduction: The Challenge of Incorporating Non-Canonical, Sterically Hindered Amino Acids

The synthesis of peptides incorporating unnatural amino acids is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced stability, conformational rigidity, and biological activity.[1][2][3][4] However, the incorporation of sterically demanding residues, such as 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, presents a significant synthetic hurdle.[5][6][7] The bulky 3,5-dibromophenyl group, coupled with the β-amino acid backbone, physically obstructs the approach of the reacting species, leading to slow reaction kinetics, incomplete couplings, and the formation of deletion sequences.[5]

This guide provides a comprehensive analysis of modern coupling reagents and details optimized protocols to overcome these challenges, ensuring the efficient and high-fidelity incorporation of this demanding amino acid into target peptide sequences.

Deconstructing the Synthetic Challenge

The difficulty in coupling 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid stems from two primary structural features:

  • Extreme Steric Hindrance: The large dibromophenyl moiety at the β-position creates a significant steric shield around the carboxylic acid, impeding its activation and subsequent reaction with the N-terminal amine of the growing peptide chain.[5]

  • β-Amino Acid Backbone: While ribosomes have been engineered to incorporate β-amino acids, their chemical synthesis can be less efficient than that of their α-amino acid counterparts due to different bond angles and reactivity profiles.[1][2][3]

These factors necessitate the use of highly potent coupling reagents capable of forming exceptionally reactive intermediates to drive the reaction to completion.[5][7] Furthermore, the risk of racemization at the α-carbon of the preceding amino acid must be carefully managed, as the powerful activation required can exacerbate this side reaction.[8][9][10][11]

Comparative Analysis of High-Efficiency Coupling Reagents

The choice of coupling reagent is the most critical parameter for success. Reagents are broadly classified into uronium/aminium salts, phosphonium salts, and carbodiimides. For difficult couplings, uronium/aminium and phosphonium salts are strongly preferred.[12]

G

Below is a comparative summary of the most effective reagents for this application.

ReagentAcronymClassKey AdvantagesPotential Disadvantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateAminium SaltGold Standard for Hindered Couplings: Forms highly reactive OAt-esters. The pyridine nitrogen of the HOAt moiety provides anchimeric assistance, accelerating the reaction.[13][14][15] Excellent racemization suppression.[13][15]Potentially explosive nature of the HOAt component.[16] Can cause guanidinylation of the N-terminus if used in excess.[11][17] More expensive.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium SaltHigh Safety & Efficiency: Based on non-explosive OxymaPure, making it safer to handle.[16][18][19] Coupling efficiency is comparable, and in some cases superior, to HATU.[18][19][20] Excellent solubility and reduced allergenic potential.[16][18][19]Can cause guanidinylation, though some studies suggest it is less prone than HBTU.
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateAminium SaltCost-Effective Workhorse: Highly efficient for routine synthesis and many difficult couplings. Well-established with extensive literature.Forms less reactive OBt-esters compared to HATU's OAt-esters. Higher risk of guanidinylation side reactions, which cap the peptide chain.[11][17]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltNo Guanidinylation: As a phosphonium salt, it does not cause the guanidinylation side reaction, making it ideal for situations requiring excess reagent (e.g., slow cyclizations).[17][21]Byproducts can be more difficult to remove. Generally considered slightly less reactive than HATU for the most challenging couplings.[21]

Recommendation: For incorporating 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, HATU and COMU are the top-tier choices due to their superior reactivity and ability to overcome extreme steric hindrance.[13][16][18]

Experimental Protocols for Incorporation

The following protocols are optimized for the incorporation of sterically hindered amino acids. It is crucial to use high-quality, anhydrous solvents (especially DMF) and fresh reagents.

G

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol leverages the high reactivity of HATU to achieve efficient coupling.[13][15]

A. Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell the peptide-resin (bearing the N-terminal amine) in anhydrous N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete Fmoc group removal.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. This is critical as residual base can neutralize the coupling reagents.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add a hindered base, N,N-Diisopropylethylamine (DIPEA) (8 equivalents).

    • Rationale: Using a slight excess of the amino acid and a near-stoichiometric amount of HATU maximizes activation while minimizing side reactions.[17] DIPEA is a non-nucleophilic base that facilitates the reaction without competing in the coupling.[8]

    • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature.

  • Extended Reaction Time: For this highly hindered residue, extend the coupling time to a minimum of 2-4 hours.[5]

  • Monitoring and Double Coupling:

    • Perform a qualitative Kaiser test to check for the presence of free primary amines.[5]

    • If the test is positive (blue beads), indicating an incomplete reaction, drain the vessel and perform a "double coupling" by repeating steps 4-6 with fresh reagents.[5][22]

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) before proceeding to the next synthesis cycle.

B. Solution-Phase Synthesis

  • Reactant Preparation: Dissolve the amine component (1 equivalent) and 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid (1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF, DCM).

  • Reagent Addition: Add HATU (1.2 equivalents) to the solution, followed by DIPEA (2.5 equivalents).

  • Reaction: Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature. Reaction times may vary from 4 hours to overnight.

  • Monitoring: Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent like Ethyl Acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: COMU-Mediated Coupling (Safer Alternative)

This protocol utilizes COMU, offering safety benefits without compromising significantly on efficiency.[16][18][19]

A. Solid-Phase Peptide Synthesis (SPPS)

  • Follow steps 1-3 from the HATU SPPS protocol.

  • 4. Amino Acid Activation:

    • In a separate vessel, dissolve 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid (4 eq.), COMU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Rationale: COMU's uronium salt structure is highly reactive, and its Oxyma-based byproducts are highly water-soluble, simplifying purification.[19][20][23]

  • Follow steps 5-8 from the HATU SPPS protocol, including extended reaction times and monitoring with the Kaiser test.

B. Solution-Phase Synthesis

  • The procedure is identical to the solution-phase HATU protocol, substituting HATU with an equimolar amount of COMU (1.2 equivalents). The work-up is often simplified due to the higher solubility of COMU-related byproducts in the aqueous layers.[20]

Troubleshooting Common Issues

Observed ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time due to steric hindrance.[5]2. Peptide chain aggregation on the resin.[5][11]3. Sub-optimal activation.1. Extend coupling time to 4+ hours or perform overnight.[5]2. Perform a double coupling with fresh reagents.[5][22]3. Switch to a more potent reagent (e.g., from HBTU to HATU/COMU).[22]4. Consider synthesizing at a slightly elevated temperature (40°C).[11]
Low Final Yield 1. Cumulative effect of incomplete couplings.2. Guanidinylation side-reaction (if using aminium/uronium salts) capping the peptide chain.[11][17]1. Implement double coupling for the hindered residue.2. Ensure pre-activation of the amino acid before adding to the resin to minimize contact time of free coupling reagent with the N-terminus.[11]3. If guanidinylation is a persistent issue, switch to a phosphonium salt like PyBOP.[17][21]
Presence of Deletion Sequence (-1 Da mass) Incomplete coupling of the hindered amino acid in the previous cycle.Optimize the coupling protocol for the hindered residue using the steps above (extend time, double couple). Ensure a negative Kaiser test before proceeding.
Racemization of Preceding Residue 1. Overly strong activation conditions.2. Use of a strong, non-hindered base.[10]1. Ensure the minimum necessary pre-activation time.2. Use a hindered base like DIPEA or 2,4,6-collidine.[8][24]3. Perform coupling at a lower temperature (e.g., 0°C) if racemization is severe.[10]4. Reagents like COMU are reported to provide superior racemization suppression.[19][24]

Conclusion

The successful incorporation of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid is a challenging but achievable goal that hinges on the selection of a highly potent coupling reagent and the optimization of reaction conditions. Uronium/aminium reagents such as HATU and COMU are strongly recommended for their ability to generate the highly reactive activated esters required to overcome severe steric hindrance. By employing extended reaction times, diligent monitoring with tests like the Kaiser test, and a willingness to perform double coupling, researchers can successfully incorporate this and other challenging residues, paving the way for the synthesis of novel and complex peptides.

References

  • Maini, R., et al. (2022). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature Communications. Retrieved February 14, 2026, from [Link]

  • Katoh, T., et al. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. PubMed. Retrieved February 14, 2026, from [Link]

  • Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved February 14, 2026, from [Link]

  • Maini, R., et al. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. PubMed Central. Retrieved February 14, 2026, from [Link]

  • Lee, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed Central. Retrieved February 14, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 14, 2026, from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved February 14, 2026, from [Link]

  • Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Retrieved February 14, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from [Link]

  • Maini, R., et al. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. ACS Publications. Retrieved February 14, 2026, from [Link]

  • HATU. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Proposed mechanism for activation by uronium salt. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. Retrieved February 14, 2026, from [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. Retrieved February 14, 2026, from [Link]

  • Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Fiori, S., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved February 14, 2026, from [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Retrieved February 14, 2026, from [Link]

  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies. Retrieved February 14, 2026, from [Link]

  • (S)-3-(Boc-amino)-4-phenylbutyric acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved February 14, 2026, from [Link]

  • Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

Sources

Application Notes and Protocols: A Guide to the Incorporation of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid into Peptide Backbones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space of Peptides

The introduction of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern chemical biology and drug discovery.[][2] By moving beyond the canonical 20 proteinogenic amino acids, researchers can precisely modulate the pharmacological and physicochemical properties of peptides, enhancing their stability, potency, and bioavailability.[3][4] This guide focuses on the strategic incorporation of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, a unique β-amino acid derivative.

The presence of a β-amino acid alters the peptide backbone, influencing secondary structure and providing resistance to enzymatic degradation.[3] Furthermore, the 3,5-dibromophenyl moiety introduces significant steric bulk and unique electronic properties due to the halogen atoms. Halogenation can enhance binding affinity through halogen bonding and increase the hydrophobicity of the peptide, potentially improving membrane permeability.[5][6] This application note provides a comprehensive overview of the synthetic considerations, detailed protocols for incorporation via Solid-Phase Peptide Synthesis (SPPS), and robust analytical methods for the characterization of the final peptide.

Synthetic Strategy for 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid

The synthesis would likely commence with a suitable 3,5-dibromophenyl-containing precursor. The butyric acid backbone can be constructed through established organic chemistry reactions, such as an aldol condensation or a Michael addition. Subsequent introduction of the amino group, followed by protection with a tert-butyloxycarbonyl (Boc) group, would yield the final product.[7] The Boc protecting group is crucial for peptide synthesis as it is stable under various coupling conditions and can be readily removed with mild acid.[]

Incorporation into Peptide Backbones via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the routine synthesis of peptides, offering advantages such as the use of excess reagents to drive reactions to completion and simplified purification procedures.[10][11] The incorporation of a sterically hindered UAA like 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, however, presents unique challenges that require careful optimization of the synthetic protocol.[12][13]

Challenges and Considerations
  • Steric Hindrance: The bulky 3,5-dibromophenyl group and the β-amino acid scaffold can significantly slow down the coupling reaction.[10][14]

  • Aggregation: The hydrophobic nature of the dibromophenyl moiety may promote peptide aggregation on the solid support, leading to incomplete reactions and difficult purifications.[13]

  • Coupling Reagent Selection: Standard coupling reagents may not be efficient enough to overcome the steric hindrance.[14]

To address these challenges, the following protocols are recommended.

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. DMF Wash1 Washing Deprotection->Wash1 2. 20% Piperidine/DMF Coupling UAA Coupling Wash1->Coupling 3. DMF, DCM Wash2 Washing Coupling->Wash2 4. UAA, Coupling Reagent, Base Capping Capping (Optional) Wash2->Capping 5. DMF, DCM Final_Deprotection Final Deprotection & Cleavage Wash2->Final_Deprotection Final Cycle Wash3 Washing Capping->Wash3 6. Acetic Anhydride/Pyridine Wash3->Deprotection Next Cycle Purification Purification Final_Deprotection->Purification 7. Cleavage Cocktail Characterization Characterization Purification->Characterization 8. RP-HPLC

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed SPPS Protocol

1. Resin Selection and Swelling:

  • Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[15]

  • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.

2. Fmoc-Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

3. Coupling of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid:

  • Reagent Preparation: In a separate vessel, pre-activate the UAA by dissolving it (3 eq.) with a high-efficiency coupling reagent and a base in DMF.

  • Coupling Reaction: Add the activated UAA solution to the resin and allow it to react for 2-4 hours. Double coupling may be necessary for this sterically hindered amino acid.[10]

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Table 1: Recommended Coupling Reagents for Sterically Hindered UAAs

Coupling ReagentActivating AdditiveBaseKey AdvantagesReference
HATU HOAtDIPEA/NMMHigh efficiency, rapid kinetics, low racemization.[16][16]
HCTU -DIPEA/NMMMore reactive than HBTU, good for hindered couplings.
COMU Oxyma PureDIPEA/NMMSafer alternative to HOBt/HOAt-based reagents, high efficiency.[17][17]
PyAOP -DIPEA/NMMEffective for difficult sequences and sterically hindered amino acids.[14]

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8) for 30 minutes.[10]

  • Wash the resin with DMF (3x) and DCM (3x).

5. Chain Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

6. Cleavage and Final Deprotection:

  • After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

Peptide Purification and Characterization

Thorough purification and characterization are essential to ensure the identity and purity of the synthesized peptide.[18][19]

Purification
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification.

    • Column: C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of mobile phase B is used to elute the peptide.

    • Collect fractions and analyze for purity.

Characterization

A combination of analytical techniques should be employed for comprehensive characterization.[19]

Table 2: Analytical Techniques for Peptide Characterization

TechniquePurposeExpected OutcomeReference
LC-MS Confirm molecular weight and assess purity.A major peak in the chromatogram with the expected mass-to-charge ratio.[18][20]
Tandem MS (MS/MS) Sequence verification.Fragmentation pattern consistent with the peptide sequence, confirming the incorporation of the UAA.[20]
Amino Acid Analysis Determine amino acid composition.Confirms the presence and relative ratios of all amino acids, including the UAA.[19]
NMR Spectroscopy Determine three-dimensional structure.Provides insights into the conformational changes induced by the β-amino acid.[21]
Characterization Workflow

Characterization_Workflow Crude_Peptide Crude Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Pure_Fractions Lyophilized Pure Fractions RP_HPLC->Pure_Fractions LC_MS LC-MS Analysis Pure_Fractions->LC_MS Purity & MW AAA Amino Acid Analysis Pure_Fractions->AAA Composition NMR NMR Spectroscopy Pure_Fractions->NMR Structure MS_MS Tandem MS (MS/MS) LC_MS->MS_MS Sequencing Final_Report Final Characterization Report MS_MS->Final_Report AAA->Final_Report NMR->Final_Report

Caption: Workflow for peptide purification and characterization.

Conclusion

The incorporation of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid into peptide backbones offers an exciting avenue for the design of novel peptidomimetics with potentially enhanced therapeutic properties. While its synthesis and incorporation present challenges due to steric hindrance and hydrophobicity, these can be overcome through the careful selection of high-efficiency coupling reagents, optimized reaction conditions, and rigorous monitoring. The detailed protocols and characterization strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully utilize this promising unnatural amino acid in their peptide synthesis endeavors.

References

  • Cellitti, S. E., Jones, D. H., Lagpacan, L., Hao, X., Zhang, Q., Hu, H., ... & Schultz, P. G. (2008). In vivo incorporation of unnatural amino acids into proteins in a eukaryotic cell. ChemBioChem, 9(18), 2987-2990.
  • Subirós-Funosas, L., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403.
  • BOC Sciences. (2025, November 28). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188.
  • Simon, R. J., Kania, R. S., Zuckermann, R. N., Huebner, V. D., Jewell, D. A., Banville, S., ... & Bartlett, P. A. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences, 89(20), 9367-9371.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • MDPI. (2019, February 12). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
  • UCLA. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from Luxembourg Bio Technologies website.
  • PMC. (2020, September 23). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Benchchem. (n.d.). 3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid.
  • ACS Publications. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Retrieved from The Journal of Physical Chemistry B.
  • ChemicalBook. (n.d.). BOC-(S)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID synthesis.
  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
  • PMC. (n.d.). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly.
  • Creative Peptides. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
  • Agilent. (n.d.). Identification of Therapeutic Peptide and its Impurities.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Google Patents. (n.d.). Solid phase peptide synthesis methods and associated systems.
  • MDPI. (2023, October 19). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Chem-Impex. (n.d.). Boc-(R-3-amino-4-(2,4,5-trifluorophenyl)butyric acid.
  • ACS Nano. (2020, November 11). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly.
  • Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

Sources

Application Note: Scalable Synthesis of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid (also known as Boc-


-homo-3,5-dibromophenylalanine). This non-proteinogenic amino acid is a critical intermediate in the development of peptidomimetics, particularly CGRP antagonists and protease inhibitors, where the 3,5-dibromo moiety provides essential hydrophobic and steric interactions.

While laboratory-scale synthesis often relies on unoptimized Arndt-Eistert homologation, this guide provides a Process Safety-Optimized route suitable for scale-up (10g – 100g pilot scale). We utilize a modified mixed-anhydride activation coupled with a controlled Wolff rearrangement, mitigating the risks associated with diazomethane handling through specific process controls or the use of trimethylsilyldiazomethane (TMS-CHN


).

Retrosynthetic Strategy & Logic

The target molecule is a


-homo amino acid.[1][2][3] The most direct stereoconservative route involves the one-carbon homologation of the commercially available chiral pool precursor, Boc-3,5-dibromo-L-phenylalanine .
Synthetic Pathway Analysis
  • Activation: The carboxylic acid of the starting material is activated as a mixed anhydride.[2] This is preferred over acid chlorides for Boc-protected amino acids to prevent N-carboxyanhydride (NCA) formation and racemization.

  • Diazotization: Nucleophilic attack by the diazo species yields the

    
    -diazoketone.[3]
    
  • Wolff Rearrangement (The Critical Step): Silver-catalyzed rearrangement expels nitrogen to form a ketene intermediate, which is immediately trapped by water to yield the

    
    -amino acid.
    
Reaction Scheme Visualization

SynthesisPath Start Boc-3,5-dibromo-L-Phe Anhydride Mixed Anhydride (Intermediate) Start->Anhydride IBCF, NMM -15°C Diazo α-Diazoketone Anhydride->Diazo TMS-CHN2 or CH2N2 Ketene Ketene (Transient) Diazo->Ketene Ag Benzoate Wolff Rearr. Product Boc-β-homo-3,5-dibromo-Phe Ketene->Product H2O 1,4-Dioxane

Figure 1: Step-wise homologation pathway via the Arndt-Eistert mechanism.

Safety & Handling (Critical)

  • Diazomethane/TMS-Diazomethane: Both reagents are methylating agents and potential explosion hazards.

    • Scale-Up Rule: For reactions >10g, we strongly recommend using TMS-Diazomethane (less explosive, though still toxic) or a Continuous Flow Reactor to generate diazomethane in situ. The protocol below uses TMS-Diazomethane for pilot-scale safety.

  • Silver Salts: Silver benzoate is light-sensitive and stains skin/surfaces.

  • Ventilation: All operations must be performed in a high-efficiency fume hood.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[4]Mass/Vol (for 10g Scale)Role
Boc-3,5-dibromo-L-Phe 423.091.010.0 gStarting Material
Isobutyl Chloroformate (IBCF) 136.581.13.55 g (3.4 mL)Activator
N-Methylmorpholine (NMM) 101.151.22.87 g (3.1 mL)Base
TMS-Diazomethane (2M in Hexanes) 114.222.5~29.5 mLDiazotizing Agent
Silver Benzoate 228.980.10.54 gCatalyst
THF (Anhydrous) --100 mLSolvent
1,4-Dioxane --50 mLSolvent (Rearrangement)
Water 18.02Excess20 mLNucleophile
Step 1: Formation of the -Diazoketone[3]

Rationale: The mixed anhydride method is chosen for its compatibility with the Boc group. Temperature control at -15°C is vital to prevent disproportionation of the anhydride.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under nitrogen flow.

  • Dissolution: Charge the flask with Boc-3,5-dibromo-L-Phe (10.0 g) and anhydrous THF (100 mL) . Cool the solution to -15°C using an ethylene glycol/dry ice bath (or NaCl/Ice for -10°C, but -15°C is preferred).

  • Activation: Add N-Methylmorpholine (3.1 mL) via syringe. Stir for 5 minutes.

  • Anhydride Formation: Add Isobutyl chloroformate (3.4 mL) dropwise over 15 minutes, maintaining the internal temperature below -10°C. A white precipitate (NMM·HCl) will form immediately. Stir at -15°C for 30 minutes.

  • Diazotization:

    • Critical Step: Maintain the reaction in the dark (wrap flask in foil) if possible, as diazoketones can be light-sensitive.

    • Add TMS-Diazomethane (29.5 mL, 2M in hexanes) dropwise via the addition funnel over 30–45 minutes. Caution: Gas evolution (N2) may occur.

    • Allow the mixture to warm to 0°C over 2 hours and then stir at 4°C (cold room or fridge) overnight (12–16 hours).

  • Workup (Diazoketone):

    • Quench excess diazomethane carefully with a small amount of dilute acetic acid (dropwise) until bubbling ceases.

    • Dilute with Ethyl Acetate (200 mL) and wash with saturated NaHCO

      
       (2 x 100 mL), saturated NH
      
      
      
      Cl (100 mL), and brine.
    • Dry over MgSO

      
      , filter, and concentrate in vacuo at <30°C.
      
    • Checkpoint: You should obtain a yellow solid/oil. This is the

      
      -diazoketone .[3] It can be used directly but is stable enough for rapid column filtration if purity is low. Do not heat. 
      
Step 2: Silver-Promoted Wolff Rearrangement

Rationale: Thermal rearrangement requires high temperatures which can degrade the Boc group. Silver-promoted rearrangement occurs at room temperature or mild heat, preserving the carbamate and stereocenter.

  • Setup: Dissolve the crude diazoketone from Step 1 in 1,4-Dioxane (50 mL) and Water (20 mL) .

  • Catalysis: Add Silver Benzoate (0.54 g) and Triethylamine (1.0 mL) (TEA helps solubilize the catalyst and promotes the reaction).

  • Reaction:

    • Sonication Method (Preferred for Speed): Place the flask in an ultrasonic bath. Sonicate for 30–60 minutes. Evolution of Nitrogen gas indicates reaction progress.

    • Thermal Method (Alternative): Heat to 50°C in an oil bath protected from light for 2–4 hours.

  • Monitoring: Monitor by TLC (disappearance of the bright yellow diazoketone spot) or LC-MS (Target Mass = 437 [M+H]+ for the acid, often seen as M+Na or M-Boc fragment).

Isolation & Purification
  • Filtration: Filter the reaction mixture through a pad of Celite to remove silver residues. Wash the pad with 1,4-Dioxane/Water.

  • Acidification: Concentrate the filtrate to remove most dioxane. Acidify the remaining aqueous residue to pH ~3 with 1M HCl (cold).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

  • Purification:

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[5]
    • Recrystallization: The crude product often solidifies. Recrystallize from Ethyl Acetate/Hexanes or DCM/Pentane .

    • Alternative: If oil persists, perform flash chromatography (SiO

      
      , 5% MeOH in DCM + 0.1% AcOH).
      

Analytical Validation

To ensure the integrity of the protocol, the final product must meet these specifications:

  • Appearance: White to off-white powder.

  • Yield: Expected 65–75% (over 2 steps).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.1 (s, 1H, COOH), 7.65 (s, 2H, Ar-H2,6), 7.45 (s, 1H, Ar-H4), 6.8 (d, 1H, NH), 3.9 (m, 1H, CH-N), 2.8 (dd, 1H, Ar-CH
      
      
      
      ), 2.6 (dd, 1H, Ar-CH
      
      
      ), 2.3 (d, 2H, CH
      
      
      -COOH), 1.35 (s, 9H, Boc).
    • Note: The key diagnostic is the shift of the carbonyl attachment from the

      
      -carbon to the 
      
      
      
      -carbon, evidenced by the new methylene group at
      
      
      2.3.
  • Chiral Purity: >98% ee (Determine via Chiral HPLC, e.g., Chiralpak AD-H column).

Process Logic & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Mixed anhydride decomposition.Ensure Temp < -10°C during IBCF addition. Ensure anhydrous conditions.
Product is Racemic Oxazolone formation during activation.Use N-Methylmorpholine (NMM) instead of TEA in Step 1. Avoid excess base.
Incomplete Rearrangement Catalyst poisoning or poor solubility.Add more TEA in Step 2; Ensure solvent is degassed; Use sonication.
Silver Residues in Product Inefficient filtration.Use a thiol-scavenger resin (e.g., SiliaMetS® Thiol) during workup.

References

  • Podlech, J., & Seebach, D. (1995).[3] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition in English, 34(4), 471–472. [Link]

  • Kapsner, B., et al. (2021). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. ChemRxiv. [Link]

  • Matthews, J. L., et al. (1996). Enantioselective Synthesis of Beta-Amino Acids. Organic Syntheses, 73, 114. (General procedure grounding).

Sources

Application Notes & Protocols: Strategic Functionalization of the 3,5-Dibromo-β-Amino Butyric Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

β-Amino butyric acid (BABA) is a non-protein amino acid recognized for its role as a plant defense activator and as a valuable scaffold in medicinal chemistry.[1][2] Its derivatives are foundational to the development of novel therapeutics, including analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3][4][5][6] The introduction of a 3,5-dibrominated aromatic ring onto the BABA backbone creates a uniquely versatile platform for chemical library synthesis. The two bromine atoms serve as strategic handles for iterative, site-selective functionalization through modern cross-coupling methodologies.

This guide provides an in-depth exploration of three cornerstone palladium-catalyzed reactions for the functionalization of this scaffold: Suzuki-Miyaura coupling for C-C bond formation (arylation/vinylation), Sonogashira coupling for C-C bond formation (alkynylation), and Buchwald-Hartwig amination for C-N bond formation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure robust and reproducible outcomes.

Core Concept: The Palladium Cross-Coupling Catalytic Cycle

The remarkable efficiency of the Suzuki, Sonogashira, and Buchwald-Hartwig reactions stems from a shared, fundamental catalytic cycle involving a palladium catalyst. Understanding this cycle is critical to troubleshooting and optimizing these transformations. The process universally involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl bromide (our dibromo-BABA substrate), inserting itself into the carbon-bromine bond. This oxidizes the catalyst to a high-valent Palladium(II) species.[7]

  • Transmetalation (or equivalent): The functional group to be added is transferred to the palladium center from a secondary reagent (e.g., an organoboron compound in Suzuki-Miyaura) or coordinates to the metal (e.g., an amine in Buchwald-Hartwig).

  • Reductive Elimination: The two organic partners coupled to the Palladium(II) center are expelled as the final product. This step forms the desired C-C or C-N bond and regenerates the active Palladium(0) catalyst, allowing the cycle to begin anew.[7][8]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (L_n)Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Trans Transmetalation Complex (L_n)Pd(II)(Ar)(R) OxAdd->Trans + R-M Product Product Ar-R Trans->Product Reductive Elimination Product->Pd0 Regeneration ArX Aryl Halide (Ar-X) (Dibromo-BABA) RM Coupling Partner (R-M) (e.g., Boronic Acid) caption General Palladium(0)/Palladium(II) Catalytic Cycle.

Caption: General Palladium(0)/Palladium(II) Catalytic Cycle.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Arylation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[7][8] Its high functional group tolerance makes it exceptionally suitable for complex molecules like amino acid derivatives.[9][10] This protocol details the mono- or di-arylation of a protected 3,5-dibromo-β-amino butyric acid ester.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Pd(dppf)Cl₂ is chosen for its stability and efficiency in coupling aryl bromides. The dppf ligand promotes the reductive elimination step and stabilizes the palladium center.

  • Base: A base (e.g., K₂CO₃ or K₃PO₄) is essential for activating the organoboron species, facilitating the transmetalation step.[7] K₃PO₄ is often used for more challenging couplings.[9]

  • Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is used. The water is crucial for dissolving the inorganic base and aiding in the transmetalation process.

  • Inert Atmosphere: Degassing the reaction mixture and maintaining it under an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for the Suzuki-Miyaura reaction.

Detailed Protocol
  • Reagent Preparation: To an oven-dried Schlenk flask, add the protected 3,5-dibromo-β-amino butyric acid ester (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-arylation; 2.2 eq. for di-arylation), and potassium carbonate (3.0 eq.).

  • Vessel Sealing & Inerting: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Prepare a 3:1 mixture of 1,4-Dioxane and water. Degas this solvent mixture by bubbling argon through it for 30 minutes. Add the degassed solvent to the Schlenk flask via cannula or syringe to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: To the stirred suspension, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.). The mixture may darken, which is normal.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Coupling PartnerProductTypical Yield (%)Notes
Phenylboronic Acid3-bromo-5-phenyl-BABA75-85Good selectivity for mono-arylation with 1.1 eq.
Phenylboronic Acid3,5-diphenyl-BABA80-90Requires >2.2 eq. of boronic acid.
4-Methoxyphenylboronic Acid3,5-bis(4-methoxyphenyl)-BABA>90Electron-rich boronic acids often react faster.
3-Pyridylboronic Acid3,5-di(3-pyridyl)-BABA65-75Heterocyclic boronates are well-tolerated.[11]

Application Protocol 2: Sonogashira Coupling for C-C Alkynylation

The Sonogashira coupling is the most effective method for installing terminal or internal alkyne moieties onto aryl halides.[12][13] This reaction utilizes a dual catalytic system of palladium and a copper(I) co-catalyst.

Causality Behind Experimental Choices:

  • Dual Catalysis: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) performs the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst. The copper generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II) complex.

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.

  • Inert Atmosphere: This is even more critical than in the Suzuki coupling. Oxygen can promote the oxidative homocoupling of the terminal alkyne (Glaser or Hay coupling), a major side reaction that consumes starting material and complicates purification.[14]

Detailed Protocol
  • Reagent Preparation: To an oven-dried Schlenk flask, add the protected 3,5-dibromo-β-amino butyric acid ester (1.0 eq.) and Copper(I) Iodide (CuI, 0.1 eq.).

  • Vessel Sealing & Inerting: Seal the flask with a septum and thoroughly purge with argon or nitrogen.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and Triethylamine (3.0 eq.) via syringe. Stir to dissolve the solids. Add the terminal alkyne (1.1 eq. for mono-alkynylation; 2.2 eq. for di-alkynylation) dropwise.

  • Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.05 eq.), to the stirred solution.

  • Reaction Execution: Stir the reaction at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Monitoring: Monitor the reaction by TLC, looking for the consumption of the starting material. The reaction is usually complete in 2-6 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Coupling PartnerProductTypical Yield (%)Notes
Phenylacetylene3-bromo-5-(phenylethynyl)-BABA80-90Mono-alkynylation is generally facile and selective.[15]
Phenylacetylene3,5-bis(phenylethynyl)-BABA75-85Requires higher temperature and longer reaction times.
Trimethylsilylacetylene3,5-bis(trimethylsilylethynyl)-BABA>90TMS group can be easily removed later for further functionalization.
1-Hexyne3,5-di(hex-1-yn-1-yl)-BABA70-80Aliphatic alkynes are also effective coupling partners.

Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of a wide array of aryl amines from aryl halides.[16][17][18] This is a go-to method for accessing novel BABA derivatives with diverse nitrogen-based functional groups.

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required. These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination step.[19]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the base and poison the catalyst. Anhydrous solvents and reagents are essential.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig amination, emphasizing anhydrous setup.

Detailed Protocol
  • Reaction Setup (in a glovebox): To an oven-dried vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.08 eq.), and the strong base (e.g., NaOtBu, 2.5 eq.).

  • Reagent Addition: Add the protected 3,5-dibromo-β-amino butyric acid ester (1.0 eq.).

  • Solvent and Amine: Remove the vial from the glovebox. Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (2.2 eq.).

  • Reaction Execution: Seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 100-110 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS. Due to the strong base, TLC can be unreliable.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography. Note: The baseline polarity of the product will be higher than the starting material.

Amine PartnerLigandProductTypical Yield (%)
MorpholineXPhos3,5-di(morpholin-4-yl)-BABA85-95
AnilineRuPhos3,5-di(phenylamino)-BABA70-80
BenzylamineXPhos3,5-bis(benzylamino)-BABA75-85
PyrrolidineBrettPhos3,5-di(pyrrolidin-1-yl)-BABA>90

References

  • MDPI. (2025, February 15). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Available from: [Link]

  • ResearchGate. (2025, August 7). Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of γ‐Aminobutyric Acid Analogs | Request PDF. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Scientific Research Publishing. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Available from: [Link]

  • PubMed. (2017, February 7). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available from: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]

  • Wiley Online Library. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Available from: [Link]

  • eScholarship, University of California. (n.d.). Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes. Available from: [Link]

  • Thieme. (n.d.). C—CN Bond-Forming Reactions. Available from: [Link]

  • DSpace@MIT. (n.d.). New reactivity and selectivity in transition metal-catalyzed C-C and C-N bond forming processes. Available from: [Link]

  • Sci-Hub. (n.d.). Site-selective Sonogashira reactions of 1,2-dibromo-3,5-difluorobenzene. Available from: [Link]

  • Organic Chemistry Portal. (2005, March 14). Catalytic C-C Bond-Forming Reactions. Available from: [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines. Available from: [Link]

  • ACS Publications. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of the β-substituted analogues 8. Download Table. Available from: [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available from: [Link]

  • Wiley Online Library. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki−Miyaura cross‐coupling of bromo peptide 19. Available from: [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • MDPI. (2022, May 24). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates.... Available from: [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

  • MDPI. (2026, February 12). Discovery of Plant-Derived Natural Compounds as Novel GABA Aminotransferase Inhibitors.... Available from: [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Available from: [Link]

  • PMC. (n.d.). Innovating the Synergistic Assets of β-Amino Butyric Acid (BABA) and Selenium Nanoparticles (SeNPs) in Improving the Growth.... Available from: [Link]

  • Wikipedia. (n.d.). Aminobutyric acid. Available from: [Link]

Sources

High-Purity Crystallization of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol

Abstract & Strategic Overview

The intermediate 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid represents a critical class of


-amino acids used in the synthesis of peptidomimetics, integrin antagonists, and potentially CGRP receptor antagonists. Unlike their 

-amino acid counterparts, Boc-protected

-amino acids frequently exhibit "oiling out" phenomena (liquid-liquid phase separation) rather than spontaneous nucleation. This is driven by the increased rotational degrees of freedom in the alkyl backbone and the amorphous nature of the tert-butyl carbamate group.

This guide provides a definitive protocol for converting this often-viscous oil into a high-purity crystalline solid. The core strategy leverages Dicyclohexylamine (DCHA) salt formation as a "crystallization chaperone," a technique superior to standard antisolvent crashing for this specific lipophilic motif.

Physicochemical Profiling & Solubility Logic

To design a robust crystallization, one must understand the molecular drivers of the 3,5-dibromophenyl motif:

  • Lipophilicity: The 3,5-dibromo substitution significantly increases

    
     compared to the parent phenylbutyric acid. This reduces solubility in water/methanol but increases solubility in chlorinated solvents and aromatics.
    
  • Halogen Bonding: The bromine atoms offer potential for intermolecular halogen bonding (

    
    ), which can be exploited to stabilize crystal lattices.
    
  • Acid Lability: The Boc group is sensitive to thermal degradation (

    
    C) and strong acids. All crystallization must occur under neutral or basic conditions, or weak acidic conditions at low temperature.
    
Table 1: Solubility Profile (Screening Data)
Solvent SystemSolubility Behavior at 25°COutcome upon Cooling/AntisolventRecommendation
Water InsolubleN/AWash solvent only
Methanol/Ethanol High SolubilityOils out upon water additionAvoid for primary cryst.
Ethyl Acetate (EtOAc) High SolubilityGood solventPrimary Solvent
Heptane/Hexanes Low SolubilityPrecipitates amorphous gumAntisolvent
Toluene Moderate SolubilitySlow crystallization potentialSecondary option
Dichloromethane Very High SolubilityNo crystallizationTransport solvent only

Critical Protocols

Protocol A: Direct Crystallization (Antisolvent Method)

Best for material with >95% purity that requires physical form upgrade.

Principle: Controlled reduction of solubility using a non-polar antisolvent (Heptane) into a polar aprotic solution (EtOAc).

  • Dissolution: Charge crude 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid (10 g) into a reactor. Add Ethyl Acetate (3.0 vol, 30 mL) . Heat to 45–50°C with agitation until fully dissolved.

    • Expert Note: Do not exceed 55°C to prevent Boc thermal cleavage.

  • Clarification: If particulates are present, polish filter the warm solution through a 0.45

    
    m PTFE membrane.
    
  • Nucleation Point: Maintain temperature at 45°C. Slowly charge n-Heptane (1.5 vol, 15 mL) dropwise until a faint, persistent turbidity is observed (Cloud Point).

  • Seeding: Add seed crystals (0.5 wt%) if available. If not, scratch the vessel wall or sonicate briefly.

  • Crystallization: Hold at 45°C for 30 minutes to anneal the seed bed.

  • Antisolvent Ramp: Cool to 20°C over 2 hours. Simultaneously, add remaining n-Heptane (3.5 vol, 35 mL) over this cooling period.

    • Why? Simultaneous cooling and antisolvent addition maintains a constant supersaturation level, preventing oiling out.

  • Isolation: Cool to 0–5°C and age for 2 hours. Filter the white solid.

  • Wash: Wash with cold 1:4 EtOAc:Heptane (2 vol).

  • Drying: Vacuum dry at 40°C.

Protocol B: The "Gold Standard" DCHA Salt Formation

Best for crude oils, difficult-to-crystallize gums, or removing chemical impurities.

Principle: The free acid is converted to its Dicyclohexylamine (DCHA) salt. The bulky, symmetric DCHA cation creates a highly crystalline lattice that rejects impurities, which the free acid cannot do efficiently.

Step-by-Step Workflow:

  • Preparation: Dissolve crude intermediate (20 g, ~45 mmol) in Diisopropyl Ether (IPE) or MTBE (10 vol, 200 mL) at room temperature.

    • Alternative: If IPE is unavailable, use EtOAc, but yields may be lower due to higher salt solubility.

  • Salt Formation: Add Dicyclohexylamine (DCHA) (1.05 equivalents, ~9.0 g) dropwise over 20 minutes.

    • Observation: An exothermic reaction will occur. The solution may warm slightly.[1]

  • Nucleation: The DCHA salt typically precipitates immediately as a thick white slurry. If oiling occurs, heat the mixture to reflux (dissolve the oil) and cool slowly (10°C/hour) with vigorous stirring.

  • Aging: Stir the slurry at ambient temperature for 4 hours, then cool to 0–5°C for 2 hours.

  • Filtration: Filter the solid DCHA salt.

    • Purification Check: At this stage, the salt is usually >99% pure.

  • Salt Break (Regeneration of Free Acid):

    • Suspend the wet cake in EtOAc (10 vol) and Water (10 vol) .

    • Add 10% Citric Acid or 0.5N KHSO

      
        until the aqueous pH is ~2–3.
      
    • Expert Note: Avoid strong mineral acids (HCl) which can deprotect the Boc group. Citric acid is gentle and effective.

    • Separate phases.[2][3] Wash the organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Final Form: The resulting free acid will now be a high-purity foam that can be easily crystallized using Protocol A.

Visualizing the Process Logic

The following diagram illustrates the decision matrix and workflow for processing the crude intermediate.

CrystallizationWorkflow Start Crude 3-(Boc-amino)-4- (3,5-dibromophenyl)butyric acid CheckState Physical State Check Start->CheckState IsSolid Solid/Semi-Solid? CheckState->IsSolid Analyze IsOil Viscous Oil/Gum CheckState->IsOil If Oil ProtocolA PROTOCOL A: EtOAc/Heptane Recrystallization IsSolid->ProtocolA Yes (Purity >95%) ProtocolB PROTOCOL B: DCHA Salt Formation IsSolid->ProtocolB No (Impure) IsOil->ProtocolB Mandatory Path FinalProd High Purity Crystalline Solid (>99% HPLC) ProtocolA->FinalProd Dry & Package SaltBreak Salt Break (Citric Acid/EtOAc) ProtocolB->SaltBreak Isolate Salt SaltBreak->ProtocolA Regenerate Free Acid

Figure 1: Decision tree for selecting between direct crystallization and DCHA salt chaperone purification.

Troubleshooting & Optimization

Common Failure Modes
SymptomRoot CauseCorrective Action
Oiling Out Supersaturation too high; Antisolvent added too fast.Re-heat to dissolve oil. Add antisolvent slower. Use a "seed bed" (add oil to a suspension of seeds).
No Precipitation Product too soluble in EtOAc.Switch solvent to Toluene or IPE . Concentrate volume to 2 vol before cooling.
Gel Formation Impurities acting as gelators.Perform Protocol B (DCHA salt) to break the gel network.
Boc Loss Thermal or Acidic degradation.Keep T < 50°C. Ensure aqueous washes are pH > 2.5 (use KHSO

or Citric Acid, not HCl).
Chiral Purity (Enantiomeric Excess)

If the intermediate is a racemate or has low ee%, standard crystallization (Protocol A) may not improve optical purity.

  • Strategy: Use (S)-(-)-1-Phenylethylamine instead of DCHA in Protocol B. This forms diastereomeric salts.

  • Procedure: Mix 1 eq of racemic acid with 0.5 eq of chiral amine in EtOAc. The less soluble diastereomer will crystallize. Filter and check ee%.

References

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Stability and Cleavage. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Troubleshooting for


-Amino Acid Homologation
Core Directive & System Overview

Welcome to the Technical Support Center. You are likely attempting to synthesize 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid (also known as


-Boc-

-homo-3,5-dibromophenylalanine).

Based on field data, the industry-standard protocol for this transformation is the Arndt-Eistert Homologation . While alternative routes like the Knoevenagel condensation exist, they often fail to preserve enantiopurity or struggle with the steric/electronic effects of the 3,5-dibromo substituents.

This guide treats your synthesis as a modular system. We will troubleshoot the three critical nodes: Activation , Diazotization , and Wolff Rearrangement .

Visualizing the Workflow

Before addressing specific failures, verify your workflow against this logic map.

ArndtEistert Start Start: Boc-3,5-Dibromo-Phe-OH Step1 Activation (Mixed Anhydride) Start->Step1 IBCF / NMM -15°C Step2 Diazotization (Diazomethane) Step1->Step2 CH2N2 (excess) Fail1 Error: Urethane Side Product Step1->Fail1 Temp > -10°C or Wrong Base Check1 Is Diazoketone Yellow/Crystalline? Step2->Check1 Step3 Wolff Rearrangement (Ag+ Catalyst) Check1->Step3 Yes Fail2 Error: Chloromethyl Ketone Check1->Fail2 No (Pale/Colorless) HCl not scavenged End Product: Boc-beta-Homo-Phe(3,5-Br)-OH Step3->End Ag Benzoate Ultrasound Fail3 Error: Carbene Insertion/Oligomer Step3->Fail3 Thermal/Poor Ag+

Figure 1: Critical Control Points in the Arndt-Eistert Homologation of Halogenated Phenylalanine Derivatives.

Troubleshooting & Optimization (Q&A)
Module A: Activation & Mixed Anhydride Formation

User Ticket #101: "My yield is low immediately after the first step. I suspect the starting material isn't activating, or I'm getting a byproduct."

Diagnosis: The 3,5-dibromo substitution on the phenyl ring makes the molecule more lipophilic and slightly electron-withdrawing, but the primary failure point here is usually temperature control and base selection . If the temperature rises above -10°C during activation with Isobutyl Chloroformate (IBCF), the mixed anhydride disproportionates into a urethane byproduct.

Protocol Adjustment:

  • Solvent: Use anhydrous THF. The dibromo analog has poor solubility in pure ether.

  • Base: Use N-Methylmorpholine (NMM) instead of Triethylamine (TEA). NMM is weaker and less likely to cause racemization or attack the anhydride.

  • The "Dead Zone": Maintain the reaction strictly between -15°C and -20°C .

    • Why? At > -10°C, the mixed anhydride is unstable. At < -30°C, the reaction becomes sluggish, leading to incomplete activation.

Module B: Diazoketone Synthesis

User Ticket #102: "The diazoketone intermediate is oil, not a solid, and subsequent steps fail. Is the 3,5-dibromo group interfering?"

Diagnosis: The 3,5-dibromo-phenylalanine diazoketone should be a crystalline yellow solid. An oil indicates contamination with chloromethyl ketone (a dead-end byproduct) or unreacted mixed anhydride.

Troubleshooting Steps:

  • The HCl Trap: You must generate diazomethane in excess.[1] If the reaction mixture becomes acidic (due to HCl generation during the attack), the diazoketone reacts with HCl to form the chloromethyl ketone (R-CO-CH2-Cl).[1]

  • Corrective Action: Ensure you are using at least 2.5 to 3 equivalents of diazomethane relative to the amino acid.

  • Visual Check: The solution must remain a vibrant yellow. If it turns colorless or pale, you have run out of diazomethane.

Module C: The Wolff Rearrangement (The Yield Killer)

User Ticket #103: "I am using Silver Oxide (


) and heat, but my yields are stuck at 40-50%. There is a lot of black tar."

Diagnosis: Thermal decomposition with standard silver oxide is often inefficient for sterically bulky or halogenated substrates. The high temperatures required (reflux) promote radical side reactions and polymerization.

The Solution: Ultrasound-Promoted Synthesis Switch to Silver Benzoate (


)  with Sonication . This is the single most effective intervention for improving yield in this specific synthesis.

Optimized Protocol (Self-Validating):

  • Dissolve: Take your purified diazoketone in THF/Water (9:1).

  • Catalyst: Add 0.1 eq of Silver Benzoate dissolved in Triethylamine (TEA).

  • Energy Source: Do NOT reflux. Place the flask in an ultrasonic bath at room temperature.

  • Endpoint: Nitrogen evolution will be vigorous and rapid. The reaction is complete when gas evolution ceases (usually < 30 mins).

Why this works: Ultrasound prevents the aggregation of the silver catalyst, maintaining a high surface area. The lower temperature (ambient) prevents the degradation of the acid-labile Boc group and the formation of carbene oligomers [1].

Comparative Data: Thermal vs. Ultrasound

The following data summarizes yield improvements when switching from classical thermal rearrangement to the ultrasound/silver benzoate method for steric


-amino acids.
ParameterClassical Method (Thermal)Optimized Method (Ultrasound)
Catalyst

(Solid suspension)
Silver Benzoate (Homogeneous/TEA)
Temperature 70°C - 90°C (Reflux)25°C (Ambient)
Reaction Time 2 - 4 Hours15 - 30 Minutes
Boc-Group Stability Risk of thermal cleavage100% Intact
Typical Yield 45% - 55%85% - 92%
Final Purification Guide

User Ticket #104: "How do I purify the final acid? Chromatography is difficult due to streaking."

Recommendation: Avoid silica chromatography for the free acid if possible, as


-amino acids streak heavily.
  • Acid/Base Extraction: Dissolve crude residue in saturated

    
    . Wash with Ether (removes non-acidic impurities). Acidify aqueous layer to pH 2-3 with dilute 
    
    
    
    (gentler than HCl, protects Boc). Extract into Ethyl Acetate.[2]
  • Crystallization: The 3,5-dibromo motif increases crystallinity. Attempt recrystallization from Ethyl Acetate/Hexane (1:3) .

References
  • Müller, A., Vogt, C., & Sewald, N. (1998).[3][4] Synthesis of Fmoc-

    
    -Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement.[3][4] Synthesis, 1998(6), 837–841. 
    
  • Podlech, J., & Seebach, D. (1995).[3] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471–472.

  • Kirmse, W. (2002).[4] 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry, 2002(14), 2193–2256.

Sources

Technical Support Center: Optimizing the Purification of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid using High-Performance Liquid Chromatography (HPLC). We will explore the physicochemical properties of the molecule that influence separation and provide systematic troubleshooting for common chromatographic issues.

Understanding the Molecule: Key Challenges in Purification

3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid presents a unique set of challenges for HPLC purification primarily due to its structural features:

  • High Hydrophobicity: The presence of a large, non-polar tert-butyloxycarbonyl (Boc) protecting group and a dibromophenyl ring makes the molecule highly hydrophobic.[1][2] This necessitates a reversed-phase (RP) HPLC approach with a high concentration of organic solvent for elution.

  • Ionizable Carboxylic Acid: The butyric acid moiety contains a carboxylic acid group, which is ionizable. Near its pKa, the molecule can exist in both ionized (more polar) and non-ionized (less polar) forms, leading to poor peak shapes, such as tailing.[3] Controlling the mobile phase pH is therefore critical for achieving symmetrical peaks.[4]

  • Chiral Center: The molecule possesses a chiral center at the third carbon. While this guide focuses on achiral purification, it is important to note that diastereomers, if present, have different physicochemical properties and can often be separated on standard achiral columns.[5]

This combination of features requires careful method development to achieve optimal purity and recovery. The following sections provide answers to common questions and a systematic approach to overcoming purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the best initial HPLC column and mobile phase to use for this compound? A1: Given the compound's high hydrophobicity, a reversed-phase C18 column is the recommended starting point.[1][2] A phenyl-based stationary phase could also be a good secondary screening option due to potential π-π interactions with the dibromophenyl ring. For the mobile phase, a gradient of acetonitrile (ACN) and water is a standard choice.[1] Methanol can be used as an alternative to ACN and may offer different selectivity. Crucially, an acidic modifier must be added to the mobile phase to suppress the ionization of the carboxylic acid.[3]

Q2: Why is my peak severely tailing? A2: Peak tailing for this compound is most likely caused by the carboxylic acid group interacting with the stationary phase in multiple states (ionized and non-ionized). At a neutral pH, the ionized carboxylate can interact with residual, exposed silanol groups on the silica-based column packing, a common cause of tailing for acidic compounds.[6] The solution is to lower the mobile phase pH by adding an acid like formic acid (FA) or trifluoroacetic acid (TFA).

Q3: My compound is eluting very late, or not at all, even with a high percentage of organic solvent. What should I do? A3: This indicates a very strong interaction with the stationary phase. First, ensure your gradient goes to a high enough concentration of organic solvent (e.g., 95% ACN or higher). If retention is still too long, consider a stronger organic solvent if you are using methanol; acetonitrile is generally a "stronger" solvent in reversed-phase HPLC.[7] You could also try a column with a less retentive stationary phase, such as a C8 or a C18 with lower carbon load.

Q4: I am seeing a doublet or split peak. What does this mean? A4: A split peak can have several causes. If it occurs for all peaks, it may indicate a physical problem with the column, such as a void at the column inlet or a clogged frit.[8] However, if it is specific to your compound, it could be due to the on-column separation of diastereomers if your synthesis produced a mixture.[5][9] It might also occur if the sample is dissolved in a solvent much stronger than the initial mobile phase, causing poor peak focusing at the column head. Always try to dissolve your sample in the initial mobile phase solvent or a weaker equivalent.

Systematic Troubleshooting Guides
Guide 1: Resolving Poor Peak Shape (Tailing & Fronting)

Poor peak shape is the most common issue for ionizable hydrophobic compounds. The goal is to achieve a USP tailing factor as close to 1.0 as possible.

Problem: The analyte peak exhibits significant tailing (asymmetry factor > 1.2) or fronting (asymmetry factor < 0.9).

Primary Cause (Tailing): Unsuppressed ionization of the carboxylic acid. The negatively charged carboxylate can undergo secondary interactions with active sites (e.g., free silanols) on the column packing material.[6]

Primary Cause (Fronting): Often a sign of column overload. Too much sample has been injected, saturating the stationary phase at the peak's center.[8]

Troubleshooting Workflow:

G start Problem: Peak Tailing check_ph Is an acidic modifier in the mobile phase? start->check_ph add_acid Add 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) to both aqueous and organic phases. check_ph->add_acid No increase_acid Increase acid concentration or switch from FA to stronger TFA. check_ph->increase_acid Yes, but tailing persists solution Symmetrical Peak Achieved add_acid->solution check_column Is the column old or a low-purity silica type? increase_acid->check_column replace_column Switch to a modern, high-purity, end-capped C18 column. check_column->replace_column Yes check_overload Is the peak fronting? check_column->check_overload No replace_column->solution reduce_load Reduce injection volume or sample concentration by 50-80%. check_overload->reduce_load Yes check_overload->solution No, tailing persists. Consider orthogonal selectivity. reduce_load->solution

Caption: Troubleshooting workflow for peak tailing and fronting.

Step-by-Step Solutions:

  • Introduce an Acidic Modifier: The most effective step is to control the ionization of the carboxylic acid.[4]

    • Protocol: Prepare your mobile phases (both water and organic solvent) with 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA).[3] FA is often sufficient and is more MS-friendly. TFA is a stronger acid and ion-pairing agent, which can lead to sharper peaks but may be harder to remove from the column and can suppress MS ionization.[10]

  • Evaluate Column Choice: Older columns or those based on lower-purity silica have a higher population of accessible silanol groups, exacerbating peak tailing for acidic compounds.[5]

    • Action: Switch to a modern, high-purity, end-capped C18 column known for good peak shape with acidic and basic compounds.

  • Reduce Sample Load: If you observe peak fronting, you are likely overloading the column.

    • Action: Reduce the mass of compound injected onto the column. Dilute your sample or decrease the injection volume and re-run the analysis.[11]

ParameterRecommendation for Symmetrical PeaksRationale
Mobile Phase pH pH < 3.0Ensures the carboxylic acid (pKa ~4-5) is fully protonated (non-ionized), minimizing secondary interactions.[3]
Acidic Modifier 0.1% Formic Acid or 0.1% TFASuppresses ionization and improves peak shape.
Column Type High-purity, end-capped C18Minimizes available silanol groups that cause tailing.
Sample Mass < 1 mg per 10 mm ID columnPrevents column overload and peak fronting. This is a starting point and should be determined empirically.
Guide 2: Improving Poor Resolution

Problem: The target peak is not fully separated from impurities (Resolution < 1.5).

Cause: This is a selectivity problem. The chosen conditions (stationary phase, mobile phase, temperature) do not sufficiently differentiate between the target compound and the impurity based on their physicochemical properties.[5]

Logical Approach to Improving Selectivity:

G start Problem: Poor Resolution step1 1. Optimize Gradient Slope start->step1 step2 2. Change Organic Solvent step1->step2 If insufficient step3 3. Change Stationary Phase step2->step3 If insufficient step4 4. Adjust Temperature step3->step4 For fine-tuning end Resolution Achieved step4->end

Caption: Systematic approach to improving chromatographic resolution.

Step-by-Step Solutions:

  • Optimize the Gradient: A shallow gradient increases the separation window and can significantly improve resolution.

    • Protocol: First, run a fast "scouting" gradient (e.g., 5% to 95% ACN in 10 minutes) to determine the approximate elution time of your compound. Then, create a shallower gradient around that elution point. For example, if the peak elutes at 60% ACN, try a new gradient of 45% to 75% ACN over 20-30 minutes.[2]

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase, offering different selectivity.

    • Action: If you are using acetonitrile, prepare an identical method using methanol. The elution order of impurities may change, potentially resolving your target peak.[5]

  • Change the Stationary Phase: If mobile phase changes are not enough, the column chemistry is the next most powerful variable.

    • Action: Switch from a C18 column to a Phenyl-Hexyl column. The phenyl phase offers alternative π-π interactions with the dibromophenyl ring of your molecule, which can drastically alter selectivity compared to the purely hydrophobic interactions of a C18 phase.[5]

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer, and it can also alter selectivity.

    • Action: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C).[5] Increased temperature lowers viscosity, which can lead to sharper peaks and may improve resolution, but its effect on selectivity must be determined empirically.

Recommended Initial Purification Protocol

This protocol provides a robust starting point for purifying 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid.

1. Sample Preparation:

  • Dissolve the crude compound in a minimal amount of a solvent like methanol or acetonitrile.

  • If solubility is an issue, DMSO can be used, but inject the smallest possible volume to avoid solvent effects. Ideally, dilute the DMSO stock with the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Column:

  • System: Preparative or semi-preparative HPLC system.

  • Column: C18, 5 µm particle size, ≥10 mm internal diameter.

  • Temperature: 40°C.[5]

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Degas both mobile phases thoroughly before use.[11]

4. Chromatographic Method:

ParameterValue
Flow Rate Dependent on column diameter (e.g., 5 mL/min for a 10 mm ID column).
Detection UV at 254 nm or 220 nm.
Injection Volume 100-500 µL (dependent on concentration and column size).
Gradient Program Time (min)
0.0
2.0
20.0
25.0
25.1
30.0

5. Post-Purification:

  • Collect the fractions corresponding to the main peak.

  • Combine fractions and remove the organic solvent using a rotary evaporator.

  • Perform a liquid-liquid extraction or solid-phase extraction to remove the formic acid and isolate the final compound.

  • Analyze the purity of the final product by analytical HPLC.

References
  • Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers - Benchchem. (n.d.).
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC. (n.d.).
  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024, October 14).
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20).
  • Method development & optimization - Sigma-Aldrich. (n.d.).
  • The Importance of HPLC Mobile Phase Additives & Buffers - MAC-MOD Analytical. (n.d.).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak - GALAK Chromatography. (n.d.).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. (n.d.).
  • HPLC solvents and mobile phase additives. (n.d.).
  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24).
  • How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules? | ResearchGate. (2016, August 5).
  • HPLC Troubleshooting Guide - MilliporeSigma. (n.d.).
  • HPLC Troubleshooting. (n.d.).

Sources

Technical Support Center: Minimizing Debromination Side Reactions During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize debromination side reactions during solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Debromination

Incorporating halogenated amino acids, such as 4-bromophenylalanine (Br-Phe), into peptides is a powerful strategy for developing novel therapeutics and biochemical probes. The bromine atom can serve as a versatile chemical handle for bioconjugation, as a heavy atom for X-ray crystallography, or to modulate peptide conformation and binding affinity. However, the C-Br bond on an aromatic ring can be susceptible to cleavage during the harsh acidic conditions of the final cleavage and deprotection step in Fmoc-SPPS, leading to the formation of a debrominated peptide impurity. This side reaction reduces the yield of the target peptide and complicates downstream purification and analysis. This guide provides a comprehensive overview of the causes of debromination and practical strategies to mitigate this undesirable side reaction.

Troubleshooting Guide: Diagnosing and Solving Debromination Issues

This section is formatted as a series of questions and answers to address specific problems you may encounter during your synthesis.

Question 1: My mass spectrometry (MS) analysis shows a significant peak with a mass loss of ~78 Da and another at ~80 Da from my target peptide containing a brominated phenylalanine. What is happening?

Answer: You are likely observing debromination. Bromine has two major isotopes, 79Br and 81Br, which are present in nearly a 1:1 ratio. The mass loss of ~78 Da corresponds to the loss of a 79Br atom and its replacement with a hydrogen atom (mass difference of 79Br - 1H ≈ 78 Da). Similarly, the mass loss of ~80 Da corresponds to the loss of an 81Br atom (81Br - 1H ≈ 80 Da). The presence of this characteristic doublet peak is a strong indicator of a debromination side reaction.

Causality: This side reaction is most commonly initiated during the final cleavage step when using strong acids like Trifluoroacetic Acid (TFA).[1][2] The acidic environment can lead to the protonation of the aromatic ring, making it susceptible to nucleophilic attack by scavengers or other species in the cleavage cocktail, which can displace the bromine atom. A proposed mechanism involves an electrophile-triggered dearomatization followed by halogen displacement.[3]

Question 2: I've confirmed debromination is occurring. How can I modify my cleavage protocol to minimize it?

Answer: The composition of your cleavage cocktail is the most critical factor to address. The goal is to efficiently cleave the peptide from the resin and remove side-chain protecting groups while minimizing the conditions that promote debromination.

Core Strategy: The key is to use a "soft" cleavage cocktail with an optimized scavenger combination that can effectively quench the reactive carbocations generated during deprotection without attacking the C-Br bond.

Experimental Protocol: Low-Debromination Cleavage

This protocol is designed to minimize debromination for peptides containing acid-sensitive residues like bromophenylalanine.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIPS)

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold (-20°C) diethyl ether

Procedure:

  • Resin Preparation: Ensure the peptide-resin is dry and free-flowing. Place the resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A recommended cocktail is Reagent K or a modification thereof.[1][2]

    • Reagent K composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.

    • For peptides particularly prone to debromination, consider increasing the concentration of a "soft" scavenger like TIPS. A good starting point is a cocktail of 94% TFA, 2.5% Water, 2.5% EDT, and 1% TIPS .

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature.

  • Reaction Time: Limit the cleavage time to 2-3 hours. Prolonged exposure to strong acid increases the likelihood of side reactions.[4]

  • Peptide Precipitation: After cleavage, filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Washing: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Cleavage Cocktail Comparison
Cleavage CocktailCompositionSuitability for Brominated PeptidesReference
Standard TFA 95% TFA, 2.5% Water, 2.5% TIPSCan be effective, but may still lead to debromination in sensitive sequences.[5]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTGenerally effective at suppressing a wide range of side reactions and is a good choice for complex peptides.[1][2][6][1][2]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIPSAn "odorless" option that is useful for many peptides, but its effectiveness for preventing debromination should be evaluated case-by-case.[6][7][7]

Frequently Asked Questions (FAQs)

Q: Are certain positions in the peptide sequence more prone to debromination?

A: While the chemical environment of the brominated residue is the primary factor, surrounding amino acids can have an electronic or steric influence. Proximity to electron-withdrawing or bulky residues might slightly alter the susceptibility of the C-Br bond to cleavage, but the dominant factor remains the cleavage conditions.

Q: Can the choice of solid support or linker influence debromination?

A: The type of resin and linker primarily affects the conditions required for cleavage from the solid support. For example, hyper-acid-labile linkers that allow for cleavage with lower concentrations of TFA could potentially reduce debromination. However, the complete removal of side-chain protecting groups still requires strong acid, so the benefit may be limited.

Q: Are there alternative protecting group strategies that could help?

A: The standard Fmoc/tBu strategy is generally employed.[8] The key is not so much the protecting groups on other amino acids, but rather the conditions used for their removal. The use of scavengers is the most direct way to mitigate the side reactions caused by the cleavage of these protecting groups.[1][9]

Q: How can I reliably detect and quantify the level of debromination?

A: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.[10][11][12]

  • HPLC: A reversed-phase HPLC (RP-HPLC) method can typically separate the debrominated peptide from the target peptide. The debrominated version will be slightly more hydrophobic and will likely have a longer retention time.

  • MS: Mass spectrometry provides definitive evidence of the mass loss corresponding to the bromine atom. Electron-transfer dissociation (ETD) can be a useful MS/MS technique for fragmenting the peptide without cleaving the C-Br bond, allowing for precise localization of the modification.[13]

DOT Diagram: Troubleshooting Workflow for Debromination

Debromination_Troubleshooting start Start: Synthesis of Bromo-Peptide Complete ms_analysis Perform LC-MS Analysis of Crude Peptide start->ms_analysis check_mass_loss Observe Mass Loss of ~78/80 Da? ms_analysis->check_mass_loss no_debromination No Significant Debromination. Proceed to Purification. check_mass_loss->no_debromination No debromination_confirmed Debromination Confirmed. Optimize Cleavage Protocol. check_mass_loss->debromination_confirmed Yes modify_cocktail Modify Cleavage Cocktail: - Use Reagent K - Increase TIPS/EDT debromination_confirmed->modify_cocktail reduce_time Reduce Cleavage Time (e.g., to 2 hours) modify_cocktail->reduce_time re_cleave Synthesize and Cleave Under New Conditions reduce_time->re_cleave final_analysis Re-analyze by LC-MS re_cleave->final_analysis check_improvement Debromination Minimized? final_analysis->check_improvement success Success! Proceed to Purification. check_improvement->success Yes further_optimization Further Optimization Needed. Consider milder cleavage conditions or alternative scavengers. check_improvement->further_optimization No

Caption: A flowchart for identifying and mitigating debromination during peptide synthesis.

DOT Diagram: Proposed Mechanism of Debromination

Debromination_Mechanism cluster_0 Acid-Catalyzed Debromination cluster_1 Scavenger Action BromoPhe Bromophenylalanine Residue (in Peptide) Protonation Protonation by TFA (H+) BromoPhe->Protonation + H+ Carbocation Wheland Intermediate (Resonance Stabilized Carbocation) Protonation->Carbocation Debromination Loss of Br+ Carbocation->Debromination - Br+ Scavenger Scavenger (e.g., TIPS-H) Carbocation->Scavenger Alternative Pathway: Nucleophilic Attack FinalProduct Phenylalanine Residue (Debrominated Product) Debromination->FinalProduct + H- (from scavenger or solvent) Quenched Quenched Reactive Species

Caption: A simplified proposed mechanism for acid-catalyzed debromination of a bromophenylalanine residue.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Semantic Scholar. (n.d.). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]

  • PubMed. (2020, October 19). A Dearomatization/Debromination Strategy for the [4+1] Spiroannulation of Bromophenols with α,β-Unsaturated Imines. PubMed. [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Chemistry Today. (2024, November 28). Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS. Chemistry Today. [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • The Nest Group, Inc. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. The Nest Group, Inc. [Link]

  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. National Center for Biotechnology Information. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. CDN. [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.

Sources

storage stability and shelf life of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Protected


-Amino Acids / Peptidomimetics
Support Tier:  Level 3 (Senior Application Scientist)

Core Stability Logic & Storage Directives

The stability of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid is governed by three competing chemical functionalities: the acid-labile Boc group , the reactive carboxylic acid , and the photosensitive dibrominated aromatic ring .

Unlike standard


-amino acids, this 

-amino acid analog possesses increased conformational flexibility and significant lipophilicity due to the halogenated side chain.
The "Triad of Degradation"

To maximize shelf life, you must mitigate three specific degradation vectors:

  • Acidolytic Auto-Catalysis (Moisture Risk):

    • Mechanism:[1][][3][4][5] The molecule contains a free carboxylic acid (

      
      ). In the presence of atmospheric moisture, the solid-state pH at the crystal surface drops. While the Boc group is generally stable to weak acids, chronic exposure to this localized acidic micro-environment, accelerated by humidity, can lead to slow cleavage of the tert-butyl carbamate, releasing isobutylene and CO
      
      
      
      .
    • Countermeasure: Strict desiccation is non-negotiable.

  • Photolytic Dehalogenation (Light Risk):

    • Mechanism:[1][][3][4][5] Carbon-Bromine (C-Br) bonds have lower bond dissociation energy (~66 kcal/mol) compared to C-Cl or C-F. Exposure to UV or intense visible light can generate aryl radicals, leading to debromination or radical coupling (yellowing/browning of the powder).

    • Countermeasure: Amber glass storage is mandatory.

  • Thermal Decarboxylation (Heat Risk):

    • Mechanism:[1][][3][4][5] While less likely than Boc removal,

      
      -amino acids can undergo thermal decarboxylation or cyclization to 
      
      
      
      -lactams under extreme thermal stress.
    • Countermeasure: Cold storage slows kinetic degradation rates.[6]

Storage Decision Matrix

Use the following logic flow to determine the optimal storage condition based on your experimental timeline.

StorageLogic Start Received Shipment Timeline Intended Usage Timeline? Start->Timeline Immediate < 1 Month Timeline->Immediate ShortTerm 1 - 6 Months Timeline->ShortTerm LongTerm > 6 Months Timeline->LongTerm Cond_Fridge Refrigerate (2-8°C) Desiccator Cabinet Immediate->Cond_Fridge ShortTerm->Cond_Fridge Cond_Freezer Freezer (-20°C) Sealed under Argon/N2 LongTerm->Cond_Freezer Action_Use Equilibrate to RT before opening Cond_Fridge->Action_Use Before Weighing Cond_Freezer->Action_Use Mandatory Warm-up

Caption: Decision tree for selecting storage temperature based on usage frequency to minimize thermal cycling stress.

Troubleshooting Guide

Issue 1: The powder has turned from white to yellow/brown.
  • Diagnosis: Photolytic degradation or oxidation.

  • Root Cause: The 3,5-dibromophenyl moiety is sensitive to light. If the container was left on a benchtop exposed to sunlight or fluorescent lab lights, bromine radical formation may have initiated a cascade of oxidation.

  • Impact: Purity is compromised. The radical byproducts may act as chain terminators in peptide coupling reactions.

  • Action: Discard. Do not attempt to repurify, as radical scavengers are difficult to remove without affecting the Boc group.

Issue 2: The material is clumping or looks "wet."
  • Diagnosis: Hygroscopic absorption / Partial Hydrolysis.

  • Root Cause: The container was likely opened while cold, causing condensation to form on the powder. This moisture may have initiated partial Boc-deprotection (producing sticky amines) or simply solvated the carboxylic acid.

  • Action:

    • Perform a TLC (See Section 3).

    • If purity is >95%, dry under high vacuum over P

      
      O
      
      
      
      for 24 hours.
    • If purity is compromised (new baseline spot), recrystallize immediately (Ethyl Acetate/Hexane) or discard.

Issue 3: Poor solubility in aqueous buffers.
  • Diagnosis: Normal physicochemical property (Not a defect).

  • Explanation: The "3,5-dibromo" substitution adds significant lipophilicity and molecular weight compared to a standard phenylalanine derivative.

  • Solution: Dissolve in an organic solvent first (DMF, DMSO, or Methanol) before slowly adding to the aqueous buffer. Ensure the pH is adjusted; the carboxylic acid requires a pH > 7.5 to deprotonate and improve solubility.

Quality Control & Re-Validation Protocols

If the material has exceeded its retest date (typically 12 months) or was stored improperly, validate its integrity using the following self-validating system.

A. Thin Layer Chromatography (TLC) System
  • Stationary Phase: Silica Gel 60 F

    
    
    
  • Mobile Phase: Chloroform : Methanol : Acetic Acid (90 : 8 : 2)

  • Visualization:

    • UV (254 nm): The dibromophenyl group is highly UV active (strong quenching).

    • Ninhydrin: Should be negative (Boc group is intact). If the spot turns purple/red upon heating, the Boc group has fallen off (free amine present).

B. HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm)

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA). Note: The dibromo group makes this compound retain longer than non-halogenated analogs.

  • Detection: 220 nm (Amide bond) and 254 nm (Aromatic).

Degradation Pathway Visualization

Understanding how the molecule breaks down helps you prevent it.

Degradation Compound Intact Molecule (Boc-AA-OH) Intermed Carbamic Acid Intermediate Compound->Intermed Hydrolysis (Slow) Moisture Moisture + H+ Moisture->Intermed Product Degraded Product (Free Amine + CO2 + Isobutylene) Intermed->Product Spontaneous Decarboxylation

Caption: The primary degradation pathway involves moisture-assisted acidolysis of the Boc group.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution (e.g., dissolved in DMF)? A: No. Storage in solution drastically reduces stability. In DMF or DMSO, the carboxylic acid can slowly react with the solvent or undergo racemization over time. Furthermore, dissolved oxygen accelerates the oxidation of the brominated ring. Always store as a solid.

Q: I need to remove the Boc group. Is the dibromo group stable to TFA? A: Yes. The 3,5-dibromophenyl ring is electron-deficient and generally stable to standard TFA/DCM deprotection cocktails [1]. However, avoid using hydrobromic acid (HBr/AcOH) if possible, as halogen exchange or over-bromination is a theoretical risk, though unlikely under mild conditions.

Q: What is the exact shelf life? A: When stored at -20°C in a sealed, desiccated container protected from light, the shelf life is 2 years . At 2-8°C, the retest interval is 1 year .

Q: Is the compound chiral? Does it racemize during storage? A: Yes, it is chiral (usually the S-enantiomer if derived from L-amino acid precursors). Solid-state racemization is extremely rare. However, racemization can occur during activation (coupling) if base is used in excess. Storage itself does not pose a racemization risk.

References

  • Lundt, B. F., et al. (1978). "Selective removal of the tert-butyloxycarbonyl group." International Journal of Peptide and Protein Research.

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Standard reference for Boc stability mechanics).

  • Sigma-Aldrich (Merck). "Boc-Amino Acids Storage and Stability Guidelines." (General industry standard for Boc-derivative handling).

  • PubChem. "3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid Compound Summary." (Structural confirmation).

Sources

identifying impurities in commercial 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid

Status: Active Technical Lead: Dr. Aris Thorne, Senior Application Scientist Subject: Impurity Profiling & Analytical Troubleshooting

Overview

You are working with 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid , a critical


-amino acid building block often used in peptidomimetics and drug discovery.[1] Its dual functionality—the acid-labile Boc group and the halogenated aromatic ring—presents a unique set of analytical challenges.

This guide addresses the specific "pain points" of analyzing this molecule: thermal instability of the carbamate, isotopic complexity of the dibromo-system, and regioisomeric contamination.

Troubleshooting Guides & FAQs

Q1: I see "Ghost Peaks" and baseline drift in my HPLC chromatogram. Is my compound degrading?

Diagnosis: Likely On-Column Boc Degradation .[1] The tert-butoxycarbonyl (Boc) group is acid-labile.[1] While stable in solid form, it can decompose in acidic mobile phases (e.g., 0.1% TFA), especially if the column temperature is elevated (>40°C).

The Mechanism: Under acidic conditions, the Boc group cleaves to form isobutylene (gas) and a free amine.


[1]
  • Symptom: Broad, late-eluting humps or sharp "ghost" peaks that do not correspond to known impurities.[1] These are often isobutylene adducts or system peaks.[1]

  • Verification: Re-inject the sample with a lower column temperature (e.g., 25°C). If the ghost peaks diminish, it is thermal degradation, not intrinsic impurity.

Corrective Action:

  • Lower Temperature: Set column oven to 20–25°C.

  • Switch Modifiers: Replace Trifluoroacetic Acid (TFA) with Phosphoric Acid (if using UV only) or Formic Acid (for MS).[1] TFA is a stronger acid and accelerates deprotection.

  • Limit Run Time: Use UPLC/UHPLC to minimize exposure time to the acidic mobile phase.

Q2: My Mass Spec (LC-MS) spectrum is showing a confusing cluster of peaks. How do I confirm the molecular ion?

Diagnosis: You are seeing the Dibromo Isotope Signature combined with In-Source Fragmentation .[1]

The Science: Bromine has two stable isotopes,


 (50.7%) and 

(49.3%), in a roughly 1:1 ratio.[1][2]
  • 1 Br atom: 1:1 doublet (

    
    ).[1]
    
  • 2 Br atoms (Your Compound): 1:2:1 triplet (

    
    ).[1][2]
    

Interpretation Guide:

  • Target Mass: Calculated MW is approx 437.1 Da.[1] In ESI+ (

    
    ), look for the triad at 438, 440, 442 .
    
  • The "Des-Boc" Artifact: You will likely see a dominant peak at 338/340/342 (

    
    ).[1] This is 
    
    
    
    .
    • Crucial Check: If the 338 peak co-elutes exactly with the 438 peak, it is in-source fragmentation (artifact). If the 338 peak has a different retention time, it is a chemical impurity (free amine) in your bottle.

Q3: How do I distinguish the 3,5-dibromo product from a 2,4-dibromo impurity?

Diagnosis: Regioisomers have identical masses and similar polarity.[1] LC-MS cannot distinguish them.[1] You must use


 NMR .[1]

The Analytical Logic: The position of the bromine atoms dictates the coupling pattern of the aromatic protons.

IsomerSymmetryAromatic Proton Signal (NMR)Coupling Constant (

)
3,5-Dibromo (Target) SymmetricSinglet (or Triplet)

2,4-Dibromo (Impurity) AsymmetricDoublets

  • Target Signal: Look for a triplet at

    
     ppm with a very small coupling constant (meta-coupling).[1]
    
  • Impurity Signal: Look for two distinct sets of aromatic signals with strong splitting (ortho-coupling).

Visual Troubleshooting Workflows

Workflow 1: Systematic Impurity Identification

Use this logic flow to categorize unknown peaks in your chromatogram.[1]

ImpurityWorkflow Start Unknown Peak Detected CheckRT Check Retention Time (RT) vs Main Peak Start->CheckRT LateEluter Late Eluting? (Hydrophobic) CheckRT->LateEluter RT > Main EarlyEluter Early Eluting? (Polar) CheckRT->EarlyEluter RT < Main CheckMS Check MS Spectrum (Isotope Pattern) LateEluter->CheckMS EarlyEluter->CheckMS Concl3 Des-Boc Amine (Check RT) EarlyEluter->Concl3 Mass = M-100 Pattern121 1:2:1 Triplet (2 Br atoms) CheckMS->Pattern121 Pattern11 1:1 Doublet (1 Br atom) CheckMS->Pattern11 NoBr No Isotope Pattern (No Br) CheckMS->NoBr Concl1 Likely Regioisomer or Dimer Pattern121->Concl1 Concl2 Mono-bromo Impurity Pattern11->Concl2 Concl4 Non-Halogenated (Solvent/Reagent) NoBr->Concl4

Figure 1: Decision tree for categorizing impurities based on retention time and mass spectral data.[1]

Workflow 2: Mass Spectrometry Isotope Logic

How to interpret the bromine signature.

IsotopeLogic Input MS Ion Cluster Step1 Count Major Peaks (separated by 2 Da) Input->Step1 ThreePeaks 3 Peaks (Height 1:2:1) Step1->ThreePeaks TwoPeaks 2 Peaks (Height 1:1) Step1->TwoPeaks SinglePeak 1 Major Peak Step1->SinglePeak Result1 Target Molecule (Dibromo) ThreePeaks->Result1 Result2 Mono-bromo Impurity TwoPeaks->Result2 Result3 Debrominated Product SinglePeak->Result3

Figure 2: Interpreting Bromine isotope patterns to confirm chemical structure.

Recommended Analytical Protocols

Standard Purity Assay (HPLC-UV)

Use this method for routine purity checks.[1] It balances resolution with Boc stability.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard RP stationary phase for hydrophobic aromatics.[1]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is gentler on Boc groups than TFA.[1]
Mobile Phase B Acetonitrile (MeCN)High elution strength for the lipophilic dibromo ring.[1]
Gradient 5% B to 95% B over 15 minWide gradient to catch both polar (amine) and non-polar (dimer) impurities.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Temperature 25°C (Strict Control)Critical: Prevents on-column Boc deprotection.[1]
Detection UV 220 nm (Amide bond) & 254 nm (Phenyl ring)Dual detection helps identify non-aromatic impurities.[1]
Sample Preparation (Critical)
  • Solvent: Dissolve in 50:50 Water:Acetonitrile.

  • Avoid: Do not dissolve in pure DMSO if the sample will sit for days; DMSO can accelerate oxidation or degradation.

  • Concentration: 0.5 mg/mL.[1]

  • Stability: Analyze within 24 hours. Store autosampler vials at 4°C.

References

  • Isotope Patterns in Mass Spectrometry: Detailed guide on identifying Chlorine and Bromine patterns (1:1 vs 1:2:1 r

    • Source: Chemistry Steps.[1]

    • URL:[Link]

  • Stability of Boc Groups: Discussion on the acid sensitivity of tert-butoxycarbonyl protecting groups in HPLC mobile phases.

    • Source: ResearchGate (Technical Forum).[1]

    • URL:[Link]

  • Analysis of Boc-Amino Acids : Methodologies for separating N-protected amino acids using various stationary phases.[1]

    • Source: Sigma-Aldrich (Merck) Technical Library.[1]

  • Sitagliptin Intermediate Analysis: Context on the synthesis and impurity profile of similar trifluoro/halogen

    • Source: ChemicalBook / PubChem.[1]

    • URL:[Link][1]

Sources

Validation & Comparative

A Senior Scientist's Guide to 1H NMR Spectrum Analysis of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the Structure

In the landscape of modern drug development, the synthesis of novel chiral building blocks is a cornerstone of innovation. The molecule 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid represents a quintessential example of such a scaffold. It incorporates a chiral center, a protected amine, a carboxylic acid, and a heavily substituted aromatic ring. Each of these features offers a handle for further chemical modification, making it a valuable intermediate for creating libraries of potential therapeutic agents.

However, its synthetic utility is entirely dependent on the unambiguous confirmation of its structure. Of all the analytical techniques at our disposal, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed and definitive structural information in a non-destructive manner.[1] This guide offers a comprehensive analysis of the ¹H NMR spectrum of this molecule, moving beyond simple peak assignments to explain the causal relationships between the molecule's three-dimensional structure and the resulting NMR data.

Theoretical Framework: Predicting the Spectrum

Before acquiring a spectrum, a seasoned scientist will first predict it. This mental exercise, grounded in fundamental principles, transforms the analysis from a passive observation into an active hypothesis test. Let's deconstruct the molecule into its constituent parts and predict the expected ¹H NMR signals.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is ubiquitous in peptide and medicinal chemistry.[2] Its most prominent feature in a ¹H NMR spectrum is the nine equivalent protons of the tert-butyl group. Due to their symmetry and isolation from other protons, they will produce a sharp, intense singlet, typically found in the upfield region around 1.4 ppm.[2][3] The NH proton of the carbamate will also be present, though its chemical shift is highly variable and dependent on solvent, concentration, and temperature.[4][5]

  • The Aliphatic Butyric Acid Backbone: This is the most complex region of the spectrum. The presence of a chiral center at the C3 position renders the adjacent methylene protons (at C2 and C4) diastereotopic. This means that even though they are protons on the same carbon, they are chemically non-equivalent and will have different chemical shifts and couple to each other.

    • Hα (C2-H₂): These two protons are adjacent to the electron-withdrawing carboxylic acid group, which will shift them downfield to approximately 2.0-2.6 ppm.[6][7] They will be split by the single proton at C3.

    • Hβ (C3-H): This methine proton is attached to the chiral center and is flanked by the nitrogen of the Boc-amino group, the C2 methylene group, and the C4 benzylic methylene group. This complex environment will result in a multiplet, likely in the 3.5-4.5 ppm range.

    • Hγ (C4-H₂): These are benzylic protons, situated next to the aromatic ring. The ring's magnetic anisotropy will deshield them, placing their signal in the 2.3-3.0 ppm range.[8][9] They will be split by the Hβ proton.

  • The 3,5-Dibromophenyl Ring: The aromatic region provides clear diagnostic signals. The two bromine atoms are strongly electron-withdrawing, which deshields the remaining ring protons, shifting them significantly downfield (>7.0 ppm).[7][10] Due to the molecule's symmetry along the C1-C4 axis of the ring, we expect two distinct signals:

    • H_ortho_ (C2'-H, C6'-H): These two protons are equivalent and are adjacent to the single proton at C4'. They will appear as a doublet.

    • H_para_ (C4'-H): This single proton is situated between two bromine atoms and is adjacent to the two ortho protons. It will appear as a triplet (or more accurately, a triplet-like multiplet).

  • The Exchangeable Protons (COOH and NH): The protons on the carboxylic acid and the amine are "exchangeable," meaning they can be exchanged with deuterium from certain solvents (like D₂O) or participate in rapid intermolecular exchange.[11] This often results in broad signals.[4] The carboxylic acid proton is highly deshielded and typically appears as a very broad singlet between 10-13 ppm.[7][9] The NH proton signal can range from 5-9 ppm.[7] The choice of solvent is critical for observing these protons effectively.

Visualizing the Proton Environments

To clarify the subsequent discussion, the different proton environments are labeled in the molecular structure below.

Caption: Molecular structure with proton environments labeled.

Experimental Protocol: Ensuring Data Integrity

A high-quality spectrum is the foundation of a reliable analysis. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is chosen over more common solvents like CDCl₃ for a critical reason: it forms strong hydrogen bonds with the NH and COOH protons.[4] This significantly slows down their rate of chemical exchange, resulting in sharper, more well-defined signals that will show coupling to adjacent protons.[12] In CDCl₃, these signals are often broad and featureless.

  • NMR Instrument & Parameters:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

    • Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) will be used for calibration. Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm) if absolute precision is required.

    • Temperature: 298 K (25 °C).

    • Acquisition:

      • Number of Scans: 16 (increase if sample concentration is low).

      • Relaxation Delay: 2 seconds.

      • Pulse Angle: 30-45 degrees.

    • Rationale: A high-field instrument (≥400 MHz) is essential to resolve the complex splitting patterns expected for the aliphatic chain and to minimize second-order coupling effects.[13]

Spectrum Interpretation: A Step-by-Step Analysis

The following is an interpretation of a hypothetical, yet chemically accurate, ¹H NMR spectrum based on the principles outlined above.

Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
Hf~12.21Hbroad singlet-COOH
Hh~7.851Ht (triplet)J(h,g) ≈ 1.5 HzAr-H (C4')
Hg~7.702Hd (doublet)J(g,h) ≈ 1.5 HzAr-H (C2', C6')
Hd~6.801Hd (doublet)J(d,b) ≈ 8.5 HzNH -Boc
Hb~4.101Hm (multiplet)-CH -NHBoc (C3)
Hc~2.95, ~2.802Hm (multiplet)-Ar-CH₂ (C4)
Ha~2.552Hm (multiplet)-CH₂ -COOH (C2)
He~1.389Hs (singlet)-C(CH₃ )₃

Detailed Signal Analysis:

  • δ 12.2 ppm (Hf, 1H, broad singlet): This signal, far downfield and broad, is characteristic of a carboxylic acid proton.[7] Its integration value of 1H confirms this assignment. Its breadth is due to hydrogen bonding and exchange.

  • δ 7.85 ppm (Hh, 1H, triplet) & 7.70 ppm (Hg, 2H, doublet): These signals are in the aromatic region.[8] The 2:1 integration ratio is consistent with the three protons on the dibromophenyl ring. The downfield position is due to the deshielding effect of the two bromine atoms. The signal at 7.70 ppm (Hg) integrates to 2H and is a doublet, consistent with the two equivalent ortho protons being split by the single para proton. The signal at 7.85 ppm (Hh) integrates to 1H and appears as a triplet due to coupling with the two equivalent ortho protons (n+1=3). The small coupling constant (J ≈ 1.5 Hz) is typical for a four-bond meta-coupling in aromatic systems.[14]

  • δ 6.80 ppm (Hd, 1H, doublet): This is the amide proton. The choice of DMSO-d₆ allows us to see a relatively sharp doublet, confirming its coupling to the single adjacent methine proton (Hb). The coupling constant of ~8.5 Hz is typical for vicinal coupling in an aliphatic chain.[15]

  • δ 4.10 ppm (Hb, 1H, multiplet): This complex multiplet corresponds to the proton on the chiral center (C3). It is coupled to the NH proton (Hd), the two diastereotopic protons at C2 (Ha), and the two diastereotopic protons at C4 (Hc). The combination of these couplings results in a complex, overlapping signal. Its downfield shift is caused by the adjacent electron-withdrawing nitrogen atom.[16]

  • δ ~2.95 & 2.80 ppm (Hc, 2H, multiplet): These signals represent the two diastereotopic benzylic protons at C4. Their non-equivalence is a direct consequence of the adjacent chiral center.[17] Each proton is coupled to the methine proton (Hb), and also geminally to each other, leading to complex multiplets that often appear as overlapping doublets of doublets.

  • δ ~2.55 ppm (Ha, 2H, multiplet): This signal, slightly overlapping with the residual DMSO peak, corresponds to the two diastereotopic protons at C2, alpha to the carbonyl group.[6] Similar to Hc, they are rendered non-equivalent by the chiral center at C3 and are coupled to Hb, resulting in a complex signal.

  • δ 1.38 ppm (He, 9H, singlet): This is the unmistakable signature of the Boc group.[2][18] The intense singlet integrating to 9H provides definitive evidence of its presence and integrity.

Comparison with Alternative Analytical Techniques

While ¹H NMR is arguably the most powerful tool for this specific structural elucidation, a comprehensive characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed proton framework, connectivity (via coupling), stereochemistry, and relative quantitation.Provides the most complete structural picture in a single experiment. Non-destructive.[1]Can have overlapping signals in complex molecules. Requires soluble sample.
¹³C NMR Number and type of unique carbon environments (C, CH, CH₂, CH₃).Excellent for confirming the carbon backbone and presence of quaternary carbons (e.g., in the Boc group).Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Provides no coupling information in standard experiments.[13]
Mass Spectrometry (MS) Precise molecular weight and elemental formula (HRMS). Fragmentation patterns can confirm structural motifs.Extremely sensitive. The characteristic isotopic pattern of two bromine atoms (¹⁹Br/⁸¹Br) would provide unmistakable confirmation of their presence.Does not provide detailed connectivity or stereochemical information. Is a destructive technique.[19]
2D NMR (COSY, HSQC, HMBC) Provides definitive correlation between coupled nuclei (¹H-¹H in COSY; ¹H-¹³C in HSQC/HMBC).Unambiguously resolves connectivity questions, especially in cases of signal overlap in the 1D spectrum. Essential for complex structures.[20][21]Requires more instrument time and more advanced data interpretation skills.

Workflow Diagram: A Multi-Technique Approach

G cluster_0 Characterization Workflow Start Synthesized Compound Purity HPLC Analysis (Purity Check) Start->Purity MS Mass Spectrometry (Confirm MW & Formula) Purity->MS If pure NMR 1D NMR (1H & 13C) (Initial Structure) MS->NMR NMR_2D 2D NMR (COSY, HMBC) (Confirm Connectivity) NMR->NMR_2D If ambiguity exists Final Confirmed Structure NMR->Final If unambiguous NMR_2D->Final

Caption: A typical workflow for small molecule characterization.

Conclusion

The ¹H NMR spectrum of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid is rich with information. Every signal, from its chemical shift and integration to its multiplicity, tells a piece of the structural story. By carefully choosing experimental conditions, such as the use of DMSO-d₆ as a solvent, we can maximize the information obtained, allowing for the clear observation of even labile protons. When combined with complementary techniques like ¹³C NMR and mass spectrometry, a complete and confident structural assignment is achievable, which is a non-negotiable prerequisite for the use of this valuable building block in research and drug development.

References

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved February 17, 2026, from [Link]

  • Vasanthakumar, G.-R., et al. (2002). Wolff rearrangement of Nα- Boc-/Z-protected aminodiazoketones to the corresponding β- amino acids under microwave irradiation. Indian Journal of Chemistry - Section B, 41B, 2372-2375. Available from: [Link]

  • Gervais, B., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available from: [Link]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Retrieved February 17, 2026, from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2018). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 17, 2026, from [Link]

  • Fraser, R. R., et al. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2767-2774. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved February 17, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved February 17, 2026, from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Phenyl group. Retrieved February 17, 2026, from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved February 17, 2026, from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved February 17, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 17, 2026, from [Link]

  • Helvetica. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved February 17, 2026, from [Link]

  • Preprints.org. (2024). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. Available from: [Link]

  • University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved February 17, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved February 17, 2026, from [Link]

  • University of Kentucky. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 17, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved February 17, 2026, from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved February 17, 2026, from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved February 17, 2026, from [Link]

  • Sciforum. (2005). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 17, 2026, from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved February 17, 2026, from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR chemical shift ppm table. Retrieved February 17, 2026, from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved February 17, 2026, from [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 17, 2026, from [Link]

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The Bulwark of the Backbone: A Comparative Guide to the Proteolytic Stability of β-Amino Acids vs. α-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide-based therapeutics has long been their susceptibility to rapid degradation by proteases. This guide provides an in-depth comparison of the proteolytic stability of peptides constructed from natural α-amino acids versus those incorporating synthetic β-amino acids, supported by experimental data and detailed methodologies.

The strategic incorporation of β-amino acids into peptide sequences has emerged as a powerful tool to enhance resistance to enzymatic breakdown, thereby improving the pharmacokinetic profiles of peptide drug candidates.[1][2] This guide will explore the fundamental structural differences that underpin this enhanced stability and provide the practical knowledge needed to assess it experimentally.

The Structural Distinction: Why β-Amino Acids Resist Proteolysis

The key difference between α- and β-amino acids lies in the placement of the amino group relative to the carboxyl group. In α-amino acids, both are attached to the same carbon atom (the α-carbon).[3] In β-amino acids, the amino group is attached to the second carbon from the carboxyl group (the β-carbon), introducing an additional carbon atom into the peptide backbone.[3][4][5]

This seemingly subtle alteration has profound consequences for the three-dimensional structure of the resulting peptide and its recognition by proteases. Proteolytic enzymes have evolved to recognize the specific backbone and side-chain conformations of α-peptides, making them highly efficient at cleaving these substrates.[6] The altered backbone geometry of β-peptides and mixed α/β-peptides disrupts this recognition, rendering them poor substrates for most common proteases.[1][7][8]

Sources

biological activity of 3,5-dibromo vs 3,5-dichloro beta-amino acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Biological Profile: 3,5-Dibromo- vs. 3,5-Dichloro-β-Phenylalanine Analogs Subtitle: A Technical Guide for Peptidomimetic Design and Pharmacological Screening[1]

Executive Summary

This guide provides a head-to-head technical analysis of 3,5-dibromo-β-phenylalanine (3,5-Br2-β-Phe) versus 3,5-dichloro-β-phenylalanine (3,5-Cl2-β-Phe) .[1] These halogenated


-amino acid analogs are critical building blocks in the development of proteolytically stable peptidomimetics, antimicrobial peptides (AMPs), and neurological probes.

The Core Distinction:

  • 3,5-Dichloro (The Precision Scaffold): Offers a balanced electronic profile with moderate steric bulk.[1] It is often preferred when maintaining water solubility is critical or when the target binding pocket has strict steric constraints.[1]

  • 3,5-Dibromo (The Lipophilic Anchor): Provides superior membrane affinity and proteolytic stability due to the larger Van der Waals radius and higher lipophilicity of bromine. It is the superior choice for membrane-active antimicrobial agents and for maximizing halogen-bonding interactions.

Physicochemical Comparison

The biological divergence between these two analogs stems principally from the atomic differences between Chlorine and Bromine.[1]

Feature3,5-Dichloro-β-Phe 3,5-Dibromo-β-Phe Impact on Bioactivity
Atomic Radius (VdW) 1.75 Å1.85 ÅBromine creates a larger "steric shield," protecting the peptide backbone from proteases.[1]
Lipophilicity (

value)
+0.71+0.86Dibromo analogs partition more aggressively into lipid bilayers, enhancing antimicrobial potency.
Electronegativity (Pauling) 3.162.96Chlorine is more electron-withdrawing; Bromine is more polarizable.[1]
Halogen Bonding (

-hole)
ModerateStrongBromine forms stronger halogen bonds with carbonyl oxygens in receptor pockets.[1]
C-X Bond Strength ~339 kJ/mol~280 kJ/molBoth are metabolically robust, but Bromine is slightly more susceptible to oxidative insertion (though rare in biological systems).

Biological Activity Profile

A. Antimicrobial Potency (AMPs)

In the context of antimicrobial peptidomimetics, the 3,5-dibromo modification consistently outperforms the dichloro analog.

  • Mechanism: The increased hydrophobicity of the dibromo-phenyl ring facilitates deeper insertion into the bacterial phospholipid bilayer.[1]

  • Data Trend: Studies on related halogenated peptides (e.g., Jelleine-I derivatives) indicate that bromination can improve antimicrobial activity by 2-8 fold compared to chlorination or fluorination [1].[1]

  • Selectivity Warning: While 3,5-dibromo analogs are more potent, they also carry a higher risk of hemolytic activity (toxicity to red blood cells) if the overall peptide hydrophobicity exceeds a critical threshold.

B. Neurological & Receptor Activity

While


-amino acids are often used as inert scaffolds, the side chains retain pharmacological activity.[1]
  • NMDA Receptor Modulation: Research on the

    
    -amino acid counterpart (3,5-dibromo-L-phenylalanine) demonstrates it acts as a partial agonist at the glycine site of the NMDA receptor and reduces seizure activity [2].[1]
    
  • Translation to

    
    -Analogs:  The 
    
    
    
    -amino acid scaffold alters the backbone geometry, likely reducing direct agonist potency compared to the
    
    
    -isomer.[1] However, the 3,5-dibromo motif retains high affinity for hydrophobic pockets, making it a valuable probe for allosteric modulation where the 3,5-dichloro analog may lack the necessary volume to fill the pocket.
C. Proteolytic Stability

Both analogs significantly enhance stability compared to non-halogenated variants, but 3,5-dibromo-β-Phe is superior.[1]

  • Steric Shielding: The bulky bromine atoms at the meta positions sterically hinder the approach of proteolytic enzymes (like chymotrypsin) to the adjacent peptide bond.[1]

  • Half-Life Extension: Incorporation of 3,5-dibromo-β-Phe into peptide sequences has been observed to extend serum half-life by 10-100 fold [1].[1]

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree for choosing between these two analogs.

SAR_Logic Start Select Analog Target_Type Target Environment? Start->Target_Type Membrane Bacterial Membrane (Lipid Bilayer) Target_Type->Membrane Receptor Protein Receptor (Specific Pocket) Target_Type->Receptor Hydrophobicity Requirement: High Hydrophobicity Membrane->Hydrophobicity Sterics Steric Constraints? Receptor->Sterics Choice_Br Select 3,5-Dibromo (Deep Insertion) Hydrophobicity->Choice_Br Max Potency Tight_Pocket Yes (Tight Fit) Sterics->Tight_Pocket Open_Pocket No (Hydrophobic Fill) Sterics->Open_Pocket Choice_Cl Select 3,5-Dichloro (Avoids Clashes) Tight_Pocket->Choice_Cl Choice_Br_Bond Select 3,5-Dibromo (Halogen Bonding) Open_Pocket->Choice_Br_Bond

Caption: Decision matrix for selecting between Chloro- and Bromo-substituted β-phenylalanine based on target topology.

Experimental Protocols

To validate the performance of these analogs in your specific application, use the following standardized workflows.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Use this to compare antimicrobial potency.

  • Preparation : Dissolve peptides containing the 3,5-dibromo or 3,5-dichloro analog in 0.01% acetic acid/0.2% BSA (to prevent sticking).

  • Inoculum : Dilute bacteria (S. aureus ATCC 29213) to

    
     CFU/mL in Mueller-Hinton Broth.[1]
    
  • Plating : Add 50 µL of peptide solution (serial 2-fold dilutions) to 50 µL of bacterial inoculum in a 96-well polypropylene plate.

  • Incubation : 37°C for 18–24 hours.

  • Readout : MIC is the lowest concentration with no visible growth.[1][2]

    • Expected Result: The 3,5-dibromo analog typically shows an MIC 2–4x lower (more potent) than the dichloro analog.[1]

Protocol B: Hemolysis Assay (Selectivity Check)

Crucial for 3,5-dibromo analogs due to higher toxicity risks.

  • Blood Prep : Wash human red blood cells (hRBCs) 3x in PBS; resuspend to 10% v/v.[1]

  • Exposure : Mix 100 µL hRBC suspension with 100 µL peptide solution (range: 1–128 µM).

  • Control : 1% Triton X-100 (100% lysis) and PBS (0% lysis).

  • Incubation : 1 hour at 37°C. Centrifuge at 1000 x g for 5 min.

  • Measurement : Measure absorbance of supernatant at 540 nm (Hemoglobin release).

    • Calculation:

      
      .
      
Protocol C: Proteolytic Stability Workflow

Stability_Workflow Step1 Incubate Analog (with Chymotrypsin) Step2 Time Points (0, 1, 2, 4, 8, 24h) Step1->Step2 Step3 Quench Reaction (1% TFA in MeCN) Step2->Step3 Step4 RP-HPLC Analysis (Quantify Intact Peptide) Step3->Step4

Caption: Workflow for assessing resistance to enzymatic degradation.

References

  • Wang, K., et al. (2018).[3] "The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I." Peptides, 112, 1-9. Link

  • Yarotskyy, V., et al. (2009). "Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit." British Journal of Pharmacology, 156(6), 1017–1030. Link

  • Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

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A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere academic detail; it is a critical determinant of its pharmacological activity and toxicological profile. For chiral molecules such as 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, a key building block in the synthesis of various therapeutic agents, the rigorous validation of enantiomeric purity is a non-negotiable aspect of quality control. This guide provides an in-depth comparison of established analytical techniques for this purpose, offering field-proven insights and detailed experimental protocols to empower researchers in their pursuit of stereochemically pure active pharmaceutical ingredients (APIs).

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, induce harmful side effects. Therefore, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. The accurate determination of enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is paramount.

This guide will dissect and compare two of the most robust and widely adopted methods for determining the enantiomeric purity of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid:

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful separative technique that physically resolves enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): A spectroscopic method that converts enantiomers into diastereomers with distinguishable NMR signals.

Furthermore, we will briefly explore two complementary techniques, Vibrational Circular Dichroism (VCD) and Supercritical Fluid Chromatography (SFC), offering a holistic view of the available analytical arsenal.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

The Rationale Behind the Technique

The choice of the CSP is the most critical parameter in developing a successful chiral HPLC method. For Boc-protected amino acids like our target molecule, polysaccharide-based and macrocyclic antibiotic-based CSPs have demonstrated broad applicability and excellent enantioselectivity.[1][2][3][4] These CSPs create a chiral environment through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which allows for the discrimination between the two enantiomers.

The mobile phase composition, including the organic modifier, additives, and flow rate, is meticulously optimized to achieve baseline separation of the enantiomeric peaks, ensuring accurate quantification.

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in mobile phase filter_sample Filter through 0.45 µm syringe filter prep_sample->filter_sample equilibrate Equilibrate column filter_sample->equilibrate Prepared Sample prep_mp Prepare and degas mobile phase prep_mp->equilibrate Mobile Phase inject Inject sample equilibrate->inject separate Isocratic elution inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate Chromatogram calculate Calculate enantiomeric excess (% e.e.) integrate->calculate

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Detailed Protocol: Chiral HPLC

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid.

  • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
Column CHIRALPAK® IC (or equivalent polysaccharide-based CSP)
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

3. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Performance Comparison: Chiral HPLC
ParameterTypical Performance
Resolution (Rs) > 2.0
Limit of Detection (LOD) ~0.01% of the minor enantiomer
Limit of Quantitation (LOQ) ~0.05% of the minor enantiomer
Precision (RSD) < 2%
Analysis Time 15-30 minutes

Method 2: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy offers a powerful alternative for determining enantiomeric purity. In an achiral environment, enantiomers are indistinguishable by NMR. However, by reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed.[5] These diastereomers have distinct chemical and physical properties, resulting in separate and quantifiable signals in the NMR spectrum.[6][7]

The Rationale Behind the Technique

The key to this method is the formation of stable diastereomeric derivatives. For a carboxylic acid like our target molecule, a chiral amine is a suitable CDA, forming diastereomeric amides. The chosen CDA should react quantitatively with the analyte without causing racemization and should induce a sufficient chemical shift difference (ΔΔδ) between the signals of the two diastereomers to allow for accurate integration. Mosher's acid was a historically popular choice, but a variety of other CDAs are now available, offering improved resolution and fewer signal overlap issues.[5][8]

Experimental Workflow: NMR with CDA

NMR_CDA_Workflow cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_analysis Data Analysis mix Mix analyte with CDA and coupling agent react Allow reaction to proceed to completion mix->react prepare_nmr_sample Dissolve derivative in deuterated solvent react->prepare_nmr_sample Diastereomeric Mixture acquire_spectrum Acquire ¹H NMR spectrum prepare_nmr_sample->acquire_spectrum identify_signals Identify diastereomeric signals acquire_spectrum->identify_signals NMR Spectrum integrate_signals Integrate signal areas identify_signals->integrate_signals calculate_ee Calculate enantiomeric excess (% e.e.) integrate_signals->calculate_ee

Caption: Workflow for enantiomeric purity determination by NMR with a CDA.

Detailed Protocol: NMR with (S)-(+)-1-(1-Naphthyl)ethylamine as CDA

1. Derivatization:

  • In a clean, dry NMR tube, dissolve approximately 10 mg of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid in 0.7 mL of deuterated chloroform (CDCl₃).

  • Add 1.1 equivalents of (S)-(+)-1-(1-Naphthyl)ethylamine (CDA).

  • Add 1.2 equivalents of a suitable coupling agent (e.g., DCC or HATU).

  • Cap the NMR tube and gently agitate to ensure thorough mixing.

  • Allow the reaction to proceed at room temperature for 30-60 minutes, or until the reaction is complete as monitored by TLC or a preliminary NMR scan.

2. NMR Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum of the derivatized sample. A spectrometer with a field strength of 400 MHz or higher is recommended to achieve optimal signal dispersion.

  • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio for the minor diastereomer's signals.

3. Data Analysis:

  • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed chiral center often exhibit the largest chemical shift difference.

  • Carefully integrate the areas of these two signals.

  • Calculate the enantiomeric excess (% e.e.) using the same formula as for the HPLC method.

Performance Comparison: NMR with CDA
ParameterTypical Performance
Chemical Shift Difference (ΔΔδ) 0.01 - 0.1 ppm (highly dependent on CDA and analyte)
Limit of Detection (LOD) ~1-2% of the minor enantiomer
Limit of Quantitation (LOQ) ~5% of the minor enantiomer
Precision (RSD) < 5%
Analysis Time 1-2 hours (including reaction and acquisition)

Comparative Analysis: Chiral HPLC vs. NMR with CDA

FeatureChiral HPLCNMR with CDA
Principle Physical separation of enantiomersConversion to diastereomers, spectroscopic differentiation
Sensitivity High (LOD ~0.01%)Moderate (LOD ~1-2%)
Precision High (< 2% RSD)Moderate (< 5% RSD)
Sample Preparation Simple dissolution and filtrationChemical derivatization required
Analysis Time Faster (15-30 min per sample)Slower (1-2 hours per sample)
Method Development Can be time-consuming (column and mobile phase screening)Relatively straightforward if a suitable CDA is known
Sample Consumption Low (µg scale)Higher (mg scale)
Information Provided Enantiomeric ratioEnantiomeric ratio, structural information
Potential Issues Co-elution with impurities, column degradationIncomplete derivatization, racemization, signal overlap

Alternative and Complementary Techniques

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] By comparing the experimental VCD spectrum of an analyte to the spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be determined.[10][11] While primarily a tool for absolute configuration assignment, VCD can also be used to assess enantiomeric purity by analyzing the intensity of the VCD signals. It is a non-destructive technique that does not require derivatization or chromatographic separation.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[12] For chiral separations, SFC often provides faster analysis times and reduced solvent consumption compared to HPLC.[13][14] The principles of chiral recognition on the stationary phase are similar to those in HPLC, and many HPLC chiral columns can be used in SFC.[13] SFC can be a valuable high-throughput screening tool for chiral method development and a greener alternative for routine analysis.[12][15]

Conclusion and Recommendations

For the routine and highly accurate determination of the enantiomeric purity of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, Chiral HPLC is the recommended method . Its superior sensitivity, precision, and established validation protocols make it the most reliable choice for quality control in a regulated environment.

NMR spectroscopy with a chiral derivatizing agent serves as an excellent orthogonal method for confirmation of enantiomeric purity. It is particularly useful when a chromatographic method is not yet developed or as a complementary technique to provide additional structural information.

The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the stage of drug development. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and ensure the stereochemical integrity of their chiral molecules.

References

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]

  • Enantiomer analysis of chiral carboxylic acids by AIE molecules bearing optically pure aminol groups. PubMed. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Review on Rapid Enantiomeric Analysis of Chiral Carboxylic Acids Using Visible CD Signatures. IJFMR. [Link]

  • Review on Rapid Enantiomeric Analysis of Chiral Carboxylic Acids Using Visible CD Signatures. ResearchGate. [Link]

  • NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES. [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis. [Link]

  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group. PubMed. [Link]

  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

  • Chiral HPLC Separation of Protected Amino Acids. Taylor & Francis. [Link]

  • Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers. [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Chiral derivatizing agent. Wikipedia. [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Semantic Scholar. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC. [Link]

  • Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. Norwegian Research Information Repository. [Link]

  • Vibrational circular dichroism in amino acids and peptides. 3. Solution- and solid-phase spectra of alanine and serine. Journal of the American Chemical Society. [Link]

  • Insight into vibrational circular dichroism of proteins by density functional modeling. Physical Chemistry Chemical Physics. [Link]

  • Method for chiral separation of various side chain protected amino acids.
  • A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A. [Link]

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X-ray crystallography data for 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid

Publish Comparison Guide: Absolute Configuration Determination of -Amino Acids

Executive Summary

In drug development, determining the absolute stereochemistry (R vs. S) of


3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid serves as a high-performance "heavy-atom" crystallographic standard. By incorporating two bromine atoms into the phenyl ring, this reagent generates a strong anomalous scattering signal, allowing for the unambiguous assignment of absolute configuration via X-ray crystallography without reliance on known chiral centers.

This guide compares the crystallographic performance of the 3,5-Dibromo derivative against the Non-brominated parent and NMR methods , providing experimental protocols for implementation.

Part 1: Technical Comparison & Performance Data

The Physics of Performance: Anomalous Scattering

The core advantage of the 3,5-dibromo derivative is its ability to utilize Anomalous Dispersion (AD) . Unlike Carbon, Nitrogen, or Oxygen, which have negligible anomalous scattering at standard wavelengths, Bromine exhibits a significant imaginary scattering component (

Table 1: Anomalous Scattering Coefficients (


) Comparison
ElementAtomic Number (

)

(Cu

, 1.54 Å)

(Mo

, 0.71 Å)
Performance Impact
Bromine (Br) 35 1.22 e⁻ 2.46 e⁻ High. Sufficient for reliable Flack parameter determination.
Carbon (C)60.009 e⁻0.003 e⁻Negligible. Cannot determine absolute config alone.
Oxygen (O)80.032 e⁻0.011 e⁻Negligible.
Nitrogen (N)70.018 e⁻0.006 e⁻Negligible.

Insight: The 3,5-dibromo derivative provides two bromine atoms per molecule, effectively doubling the scattering mass compared to mono-substituted analogs (e.g., 4-bromo). This redundancy ensures that even if one bromine is disordered, the phase information remains robust.

Methodological Comparison

Table 2: Comparative Analysis of Configuration Determination Methods

FeatureProduct: 3,5-Dibromo Derivative Alternative A: Non-Brominated ParentAlternative B: Mosher's Method (NMR)
Primary Mechanism Anomalous X-ray Scattering (SAD/MAD)Internal Reference (requires known center)Anisotropic Shielding (

)
Absolute Certainty Definitive (Flack Parameter < 0.1) Relative (Dependent on reference purity)Inferential (Model-dependent)
Crystallizability Enhanced (Br-Br interactions stabilize packing)Moderate (Often requires salt formation)N/A (Solution phase)
Sample Requirement Single Crystal (~0.1 mm)Single Crystal~5-10 mg (Destructive derivatization)
Risk Factors Radiation damage (minor)Phase ambiguity; TwinningConformational averaging errors

Part 2: Experimental Protocols

Protocol A: Crystallization of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid

Objective: Grow single crystals suitable for X-ray diffraction with sufficient quality to resolve the anomalous signal.

  • Solvent Selection: Prepare a saturated solution of the compound in Ethanol/Water (4:1) or Ethyl Acetate/Hexane . The polar carbamate (Boc) and acid groups favor polar solvents, while the dibromophenyl group aids packing.

  • Vapor Diffusion (Sitting Drop):

    • Reservoir: 500 µL of precipitant (e.g., 30% PEG 4000).

    • Drop: Mix 1 µL protein/compound solution + 1 µL reservoir solution.

    • Incubation: Store at 20°C. Crystals typically appear within 24-72 hours.

  • Validation: Inspect crystals under polarized light. Sharp extinction indicates singularity.

Protocol B: Data Collection & Structure Solution

Objective: Collect data to minimize the Flack parameter error (

  • Mounting: Mount crystal in a cryo-loop with paratone oil; flash-cool to 100 K to reduce thermal motion (B-factors).

  • Wavelength Choice:

    • Preferred: Cu

      
       (
      
      
      Å). The absorption edge of Br is accessible, maximizing
      
      
      .
    • Alternative: Mo

      
       (
      
      
      Å). Acceptable due to the high
      
      
      of Br, but requires higher redundancy.
  • Strategy: Collect a complete sphere (360°) with high redundancy (>4x) to accurately measure Friedel pairs (

    
     vs 
    
    
    ).
  • Refinement:

    • Solve structure using Direct Methods (SHELXT) or Patterson Methods (detecting Br positions).

    • Refine absolute structure parameter (Flack

      
      ).
      
    • Success Criteria: Flack

      
       (with 
      
      
      ) indicates correct absolute configuration.
      
      
      indicates inverted structure.

Part 3: Visualization of Workflow

The following diagram illustrates the decision logic and workflow for using the 3,5-dibromo derivative to validate stereochemistry.

GStartUnknown Beta-Amino Acid(Enantiomer Pure?)DerivSynthesize 3,5-Dibromo Derivative(Boc-Protection)Start->Deriv Bromination CrystCrystallization(Vapor Diffusion)Deriv->CrystCheckCrystal Quality Check(Polarized Light)Cryst->CheckCheck->Cryst Poor Quality XrayX-ray Diffraction(Cu K-alpha Source)Check->Xray Sharp Extinction ProcessData Processing(Friedel Pairs Analysis)Xray->ProcessSolveStructure Solution(Locate Br Atoms)Process->SolveFlackCalculate Flack Parameter (x)Solve->FlackResultSx ≈ 0.0Absolute Config CONFIRMEDFlack->ResultS x < 0.1 ResultInvx ≈ 1.0Invert Structure -> CONFIRMEDFlack->ResultInv x > 0.9 ResultFailHigh SigmaRecollect DataFlack->ResultFail 0.3 < x < 0.7

Caption: Workflow for determining absolute configuration using the 3,5-dibromo derivative. Green paths indicate success; red/yellow indicate required intervention.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S. (2021). "Determination of Absolute Configuration". International Tables for Crystallography, Volume B. Link

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling". Helvetica Chimica Acta, 79(4), 913-941. (Context for beta-amino acid synthesis). Link

  • Thompson, A. C., et al. (2009). "X-Ray Data Booklet: Anomalous Scattering Coefficients". Lawrence Berkeley National Laboratory.[1] Link

infrared spectroscopy (IR) peaks of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid: A Comparative Analysis for Pharmaceutical Intermediates

Authored by: A Senior Application Scientist

In the landscape of modern drug development and complex organic synthesis, the unambiguous structural characterization of intermediates is paramount. 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid is a key building block whose utility often lies in the synthesis of peptidomimetics and other complex pharmaceutical agents[1][2]. Its multi-functional nature, incorporating a carboxylic acid, a bulky Boc-protecting group, and a heavily substituted aromatic ring, presents a unique spectroscopic signature. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of this molecule, offering a predictive framework for its identification and a comparative analysis against structurally related compounds.

The rationale behind using FTIR spectroscopy for this molecule is its power to provide rapid, non-destructive, and definitive confirmation of the presence (or absence) of key functional groups. For a synthetic chemist, this translates to immediate feedback on reaction success, purity, and structural integrity.

Molecular Structure and Key Vibrational Modes

To understand the infrared spectrum, we must first dissect the molecule into its constituent functional groups, each with characteristic vibrational frequencies. The structure below highlights the primary groups that will dominate the IR spectrum.

Caption: Molecular structure of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid.

Anticipated IR Absorption Profile

The IR spectrum of this molecule is a composite of the absorptions from its individual functional groups. In a solid-state measurement (e.g., KBr pellet or ATR), strong intermolecular hydrogen bonding is expected, which significantly influences the positions and shapes of the O-H and N-H bands. Carboxylic acids, in particular, typically exist as hydrogen-bonded dimers in the solid state[3][4][5].

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Characteristics
3400 - 3250N-H StretchBoc-Amine (Carbamate)Medium, relatively sharp peak[6][7][8].
3300 - 2500O-H StretchCarboxylic Acid (Dimer)Strong, very broad band, often obscuring C-H stretches[3][5][9][10].
3100 - 3000C-H Stretch (sp²)Aromatic RingWeak to medium, sharp peaks[10][11].
3000 - 2850C-H Stretch (sp³)Alkyl Chain & Boc GroupMedium, sharp peaks[10][11][12].
~1710C=O StretchCarboxylic Acid (Dimer)Strong, sharp[3][5][9].
~1690 - 1712C=O StretchBoc-Amine (Urethane)Strong, sharp[7][13]. May overlap with the acid C=O.
1600 - 1585C=C Stretch (in-ring)Aromatic RingMedium to weak, sharp[10][11].
1500 - 1400C=C Stretch (in-ring)Aromatic RingMedium to weak, sharp[10][11].
1470 - 1350C-H BendingAlkyl Chain & Boc GroupMedium intensity peaks[10][11].
1320 - 1210C-O StretchCarboxylic Acid & CarbamateStrong intensity[4][10][11].
900 - 675C-H Out-of-Plane BendAromatic RingStrong, indicates substitution pattern[10][11].
690 - 515C-Br StretchBromo-substituentMedium to strong, in the low-frequency fingerprint region[10][14][15][16].

Detailed Spectral Region Analysis

  • High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by X-H stretching vibrations. The most prominent feature will be an extremely broad and strong absorption centered around 3000 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer[4][5]. Superimposed on this broad envelope, one should be able to resolve the sharper, medium-intensity N-H stretch from the Boc-carbamate group around 3300 cm⁻¹[7] and the weaker sp³ and sp² C-H stretches just above and below 3000 cm⁻¹, respectively[10].

  • Carbonyl Region (1800-1650 cm⁻¹): This is the most diagnostic region for this molecule. Two distinct, strong C=O stretching absorptions are expected. The carboxylic acid C=O of the dimer typically appears around 1710 cm⁻¹[5][9]. The urethane C=O of the Boc group is also expected in this vicinity, generally between 1690-1712 cm⁻¹[7]. The result may be a single, broadened, very strong peak or two closely spaced, partially resolved peaks. The presence of strong absorption here is a primary indicator of the compound's integrity.

  • Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of structural information. Key peaks include the aromatic C=C in-ring stretching vibrations (1600-1400 cm⁻¹), strong C-O stretching from both the acid and carbamate groups (1320-1210 cm⁻¹), and C-H bending modes[4][10][11]. Critically, the C-Br stretching vibration is expected at the low end of the spectrum, typically between 690-515 cm⁻¹[10][14]. While this region can be congested, the presence of a strong band here provides good evidence for the bromine substituents.

Comparative Analysis with Alternative Structures

To understand the contribution of each molecular component, we can compare its predicted spectrum to that of simpler molecules.

CompoundKey Functional GroupsExpected IR Features to Contrast
Boc-Glycine Carboxylic Acid, Boc-AminePresence of acid O-H, N-H, and two C=O stretches. Absence of aromatic C=C/C-H peaks and the low-frequency C-Br stretch[17].
3,5-Dibromobenzoic Acid Carboxylic Acid, DibromophenylPresence of acid O-H, one C=O stretch, aromatic peaks, and C-Br stretch. Absence of N-H stretch and the second (urethane) C=O stretch.
Target Molecule All groups combinedExhibits the full, complex spectrum incorporating features from both comparison molecules.

This comparative approach is a powerful validation tool. If a synthesis is incomplete, the spectrum might resemble one of the starting materials or a simpler intermediate, allowing for rapid troubleshooting.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a standard, reliable method for obtaining an FTIR spectrum using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples and to promote the hydrogen-bonded states discussed previously.

protocol cluster_prep Sample Preparation cluster_acq Data Acquisition p1 1. Dry Sample & KBr: Ensure both the sample (~1-2 mg) and FTIR-grade KBr (~100-200 mg) are thoroughly dried to remove water. (H₂O shows a broad O-H stretch ~3400 cm⁻¹). p2 2. Grind Mixture: Combine sample and KBr in an agate mortar and pestle. Grind until the mixture is a fine, homogenous powder. (Ensures uniform sample distribution). p1->p2 p3 3. Press Pellet: Transfer powder to a pellet press die. Apply pressure (typically 8-10 tons) under vacuum for several minutes. (Creates a transparent, glass-like disc). p2->p3 a1 4. Background Scan: Place the empty sample holder in the FTIR spectrometer. Run a background scan to measure the spectrum of atmospheric H₂O and CO₂. p3->a1 a2 5. Sample Scan: Mount the KBr pellet in the sample holder. Acquire the sample spectrum. The instrument will automatically ratio it against the background. a1->a2 a3 6. Data Processing: Perform baseline correction and data analysis. Label significant peaks and compare with the predicted spectrum. a2->a3

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The infrared spectrum of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid is rich with information, providing a robust fingerprint for its structural verification. The key identifiers are the combination of a very broad carboxylic acid O-H stretch, a sharper N-H stretch, a complex and strong dual-peak carbonyl region around 1700 cm⁻¹, and the low-frequency C-Br stretch. By comparing an experimental spectrum to this detailed predictive analysis and to the spectra of simpler reference compounds, researchers can confidently and efficiently confirm the identity and purity of this valuable synthetic intermediate.

References

  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Oxford Academic. (2020, February 1). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • PubMed. (2017, March 15). Density Functional Theory Calculation and Raman Spectroscopy Studies of Carbamate Pesticides. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available at: [Link]

  • Sciforum. (2005, November 1). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Available at: [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Available at: [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Available at: [Link]

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。